2,4-Difluoro-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,4-difluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSGDMPHMKKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382321 | |
| Record name | 2,4-difluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153775-33-8 | |
| Record name | 2,4-difluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 153775-33-8
This technical whitepaper provides a comprehensive overview of 2,4-Difluoro-5-nitrobenzoic acid, a key chemical intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, a representative synthesis protocol, its applications as a versatile building block, and essential safety and handling information.
Physicochemical Properties
This compound is a solid, crystalline compound, typically appearing as a white to pale yellow powder. Its molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, makes it a highly reactive and valuable precursor in medicinal chemistry and fine chemical synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 153775-33-8 | [1][2] |
| Molecular Formula | C₇H₃F₂NO₄ | [3] |
| Molecular Weight | 203.10 g/mol | [3][4] |
| Appearance | White to cream to pale yellow crystals or powder | - |
| Melting Point | 121.0-130.0 °C | - |
| Boiling Point | Data not readily available (predicted for isomers ~365 °C) | [5] |
| Solubility | Data not readily available (likely soluble in polar organic solvents) | [5] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic nitration of 2,4-difluorobenzoic acid. The fluorine atoms are deactivating, but the carboxylic acid group directs the incoming nitro group to the meta position (position 5).
Experimental Protocol: Electrophilic Nitration
This protocol is a representative method for the synthesis of this compound.
Materials:
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2,4-difluorobenzoic acid
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (≥90%)
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Ice
-
Deionized Water
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Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,4-difluorobenzoic acid (1 equivalent).
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Cooling: Place the flask in an ice-salt bath and cool the contents to 0°C.
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Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-4 equivalents) to the flask while maintaining the temperature below 5°C. Stir until the starting material is fully dissolved or suspended.
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Nitrating Mixture: In the dropping funnel, carefully add fuming nitric acid (e.g., 1.1-1.5 equivalents).
-
Nitration: Add the fuming nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C throughout the addition to prevent side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature (0-10°C) for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring.
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Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex molecules. Its three functional groups—the carboxylic acid, the nitro group, and the activated aromatic ring—offer multiple handles for chemical modification.
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Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for its coupling with a wide variety of amines and alcohols. For example, it can be reacted with N,O-Dimethylhydroxylamine to form a Weinreb amide, a versatile intermediate for the synthesis of ketones.
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Nitro Group: The nitro group can be reduced to an amine. This resulting aniline derivative is a key precursor for the formation of heterocycles, amides, and sulfonamides, which are common motifs in drug molecules.
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Aromatic Ring: The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles to build molecular complexity.
A notable application is its use as a precursor in the synthesis of piperazine-containing compounds. For instance, its reaction with N-Boc piperazine creates a new intermediate where the piperazine moiety is attached to the fluoronitrobenzoyl core. Such structures are of high interest in drug discovery, as the piperazine ring is a common scaffold in many marketed drugs, including antipsychotics, antihistamines, and anticancer agents.
While specific signaling pathways directly modulated by this compound are not documented, its importance lies in providing a scaffold to synthesize molecules that do target specific biological pathways. The ultimate biological activity is determined by the moieties that are added to this versatile chemical core.
Caption: Role of this compound as a versatile chemical intermediate.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following information is a summary of key safety precautions. Users should always consult the full Safety Data Sheet (SDS) before handling this compound.
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General Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Avoid the formation of dust and aerosols.
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In case of Contact:
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Skin Contact: May cause skin irritation. In case of contact, immediately wash with plenty of soap and water.
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Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: May be harmful if swallowed. If ingested, rinse mouth and seek immediate medical attention. Do not induce vomiting.
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Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.
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-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
References
An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the presence of multiple reactive sites: a carboxylic acid group amenable to various coupling reactions, and a nitro group that can be readily converted to an amine, providing a key functional handle for further molecular elaboration. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and incorporation into synthetic workflows. The available data is summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃F₂NO₄ | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Appearance | White to cream to pale yellow crystalline powder | [2] |
| Melting Point | 121.0 - 130.0 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available in common solvents | |
| pKa | Data not available |
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible determination of the physical properties of chemical compounds. The following sections outline standard methodologies applicable to this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
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Determination: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) should be selected.
-
Procedure: A known mass of this compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is considered soluble. If it does not, the amount of dissolved solid can be quantified by techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods. The results are typically reported in qualitative terms (soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in this compound. This is a critical parameter in understanding its reactivity and behavior in different pH environments.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectral Data
Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).
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A sharp C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).
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N-O stretching bands from the nitro group (typically two bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
C-F stretching bands (in the fingerprint region, typically 1350-1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at an m/z corresponding to the molecular weight of this compound.
Synthesis Workflow
The synthesis of this compound is typically achieved through the nitration of 2,4-difluorobenzoic acid. The following diagram illustrates the general workflow for this synthesis and subsequent purification.
Caption: Synthesis and purification workflow for this compound.
References
Solubility of 2,4-Difluoro-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-Difluoro-5-nitrobenzoic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document summarizes the available qualitative information and presents quantitative data for structurally related nitrobenzoic acids to offer valuable insights and comparative benchmarks. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a fluorinated aromatic carboxylic acid that serves as a key building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group, significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for process development, formulation, and various applications in medicinal chemistry.
Solubility Data
To provide a useful reference for researchers, the following tables summarize the quantitative solubility of structurally similar nitrobenzoic acid derivatives: 3-nitrobenzoic acid, 3,5-dinitrobenzoic acid, 4-nitrobenzoic acid, and 2-nitrobenzoic acid. This comparative data can help in predicting the behavior of this compound and in selecting appropriate solvents for experimental work. The presence of two fluorine atoms in this compound is expected to influence its polarity and hydrogen bonding capacity, which may lead to different solubility profiles compared to its non-fluorinated analogs.
Comparative Solubility of Related Nitrobenzoic Acids
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [1]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [1]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.029 | 0.021 | 0.023 | 0.019 | 0.001 | 0.0003 | 0.0001 |
| 283.15 | 0.042 | 0.031 | 0.034 | 0.028 | 0.002 | 0.0005 | 0.0002 |
| 293.15 | 0.059 | 0.044 | 0.050 | 0.041 | 0.004 | 0.0008 | 0.0002 |
| 303.15 | 0.082 | 0.063 | 0.072 | 0.059 | 0.006 | 0.0013 | 0.0003 |
| 313.15 | 0.113 | 0.088 | 0.101 | 0.083 | 0.010 | 0.0021 | 0.0004 |
| 323.15 | 0.153 | 0.121 | 0.140 | 0.116 | 0.016 | 0.0034 | 0.0005 |
Table 3: Solubility of 4-Nitrobenzoic Acid in Various Organic Solvents [2]
| Solvent | Solubility |
| Water | 1 g in 2380 mL |
| Ethanol | 1 g in 110 mL |
| Methanol | 1 g in 12 mL |
| Chloroform | 1 g in 150 mL |
| Ether | 1 g in 45 mL |
| Acetone | 1 g in 20 mL |
| Benzene | Slightly soluble |
| Carbon Disulfide | Slightly soluble |
| Petroleum Ether | Insoluble |
Table 4: Solubility of 2-Nitrobenzoic Acid in Various Organic Solvents [3]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | 42.72 |
| Ethanol | Not Specified | ~33.3 (1g in 3mL) |
| Acetone | Not Specified | 40 (1g in 2.5mL) |
| Chloroform | Not Specified | ~0.45 (1g in 220mL) |
| Ether | Not Specified | ~22.2 (1g in 4.5mL) |
| Benzene | 10 | 0.294 |
| Carbon Disulfide | Not Specified | Slightly Soluble |
| Petroleum Ether | Not Specified | Slightly Soluble |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for research and development. The following are detailed methodologies for commonly employed techniques to determine the solubility of a solid compound like this compound in an organic solvent.
Equilibrium (Shake-Flask) Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials or flasks with secure closures
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flask to prevent solvent evaporation and place it in a constant temperature shaker. Agitate the mixture at a controlled temperature for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining solid particles, which could lead to an overestimation of solubility, filter the supernatant through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Gravimetric Method
The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.
Procedure:
-
Prepare a saturated solution and filter it as described in the shake-flask method.
-
Accurately weigh a clean, dry evaporating dish.
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Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.
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Reweigh the dish with the solution to determine the mass of the solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.
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Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.
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The mass of the dissolved solute is the final mass of the dish minus the initial mass of the empty dish.
-
The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.
Quantitative Analysis by UV-Vis Spectroscopy
This method is suitable if this compound has a significant absorbance in the UV-Vis region and does not degrade in the chosen solvent.
Procedure:
-
Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
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Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
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Prepare a saturated solution and filter it as described in the shake-flask method.
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Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
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Measure the absorbance of the diluted solution at the λmax.
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Use the calibration curve to determine the concentration of the diluted solution.
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Calculate the concentration of the original saturated solution by accounting for the dilution factor.
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Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium (shake-flask) method coupled with HPLC analysis.
Conclusion
While direct quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for researchers to approach its use and characterization. The qualitative assessment of its solubility in most organic solvents, combined with the quantitative data from structurally related nitrobenzoic acids, offers a solid starting point for solvent selection. The detailed experimental protocols provided herein empower researchers to accurately determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating more efficient process development and formulation design in the fields of pharmaceutical sciences and chemical synthesis.
References
Spectral Data Analysis of 2,4-Difluoro-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4-Difluoro-5-nitrobenzoic acid (C₇H₃F₂NO₄), a key intermediate in various synthetic processes. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated spectral data for this compound. This data is compiled from predictive models and analysis of structurally similar compounds due to the limited availability of experimentally-derived public data.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~8.5 | d | ~7 | H-6 |
| ~7.4 | d | ~10 | H-3 |
| >10 | br s | - | COOH |
Note: Predicted values are based on the analysis of similar aromatic compounds. Actual experimental values may vary.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~158 (dd) | C-F |
| ~155 (dd) | C-F |
| ~140 | C-NO₂ |
| ~125 | C-H |
| ~120 | C-COOH |
| ~115 (d) | C-H |
Note: Predicted values are based on the analysis of similar aromatic compounds. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1585 | Medium | C=C stretch (Aromatic) |
| 1550-1475 | Strong | N-O asymmetric stretch (Nitro) |
| 1350-1280 | Strong | N-O symmetric stretch (Nitro) |
| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |
| 1250-1000 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 204.0103 |
| [M+Na]⁺ | 225.9922 |
| [M-H]⁻ | 201.9957 |
| [M]⁺ | 203.0025 |
Source: Predicted data from PubChemLite.[1] The monoisotopic mass of this compound is 203.00302 Da.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, N-O, C-F).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used but is typically in the low µg/mL to ng/mL range.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI positive and/or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
-
Data Processing:
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the measured m/z of the molecular ion with the calculated exact mass of this compound (C₇H₃F₂NO₄).
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.
-
Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships in interpreting the data.
Caption: General experimental workflow for spectral analysis.
References
Unveiling the Structural Void: A Technical Guide on 2,4-Difluoro-5-nitrobenzoic Acid and its Crystalline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2,4-Difluoro-5-nitrobenzoic acid, a compound of interest in medicinal chemistry and materials science. Despite a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), a determined crystal structure for this specific molecule is not publicly available. This guide, therefore, provides a comprehensive overview of what is known, including its synthesis, and presents a comparative analysis of the crystal structures of closely related analogs. By examining the crystallographic data of 2,4-difluorobenzoic acid, 5-amino-2-nitrobenzoic acid, and 4-fluoro-3-nitrobenzoic acid, we can infer potential intermolecular interactions and packing motifs that might be expected for this compound. This information is valuable for computational modeling, polymorphism screening, and understanding the solid-state properties of this and similar compounds.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other functional organic materials. The presence of two fluorine atoms and a nitro group significantly influences its electronic properties, acidity, and potential for intermolecular interactions, making its solid-state structure a subject of considerable interest. The crystal packing of a molecule dictates many of its bulk properties, including solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development.
As of the latest searches of publicly accessible crystallographic databases, the single-crystal X-ray structure of this compound has not been reported. This guide aims to provide researchers with the available information and a predictive analysis based on the crystal structures of analogous compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2,4-difluorobenzoic acid.
Experimental Protocol: Nitration of 2,4-Difluorobenzoic Acid
Materials:
-
2,4-Difluorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, suspend 2,4-difluorobenzoic acid in concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise to the suspension over a period of 30 minutes, ensuring the temperature is maintained at or near 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the product, this compound, under vacuum.
Logical Workflow for Synthesis:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Comparative Crystallographic Analysis
In the absence of a crystal structure for this compound, we can gain valuable insights by examining the crystallographic data of structurally related molecules. The following tables summarize the key crystallographic parameters for 2,4-difluorobenzoic acid, 5-amino-2-nitrobenzoic acid, and 4-fluoro-3-nitrobenzoic acid.
Unit Cell Parameters
| Compound | CSD Entry | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2,4-Difluorobenzoic acid | 881258 | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 14.293(3) | 3.8430(10) | 12.015(2) | 90 | 108.57(3) | 90 | 625.0(2) | 4 |
| 5-Amino-2-nitrobenzoic acid | - | C₇H₆N₂O₄ | Monoclinic | P2₁/c | 3.898(2) | 13.531(3) | 14.301(3) | 90 | 90.83(3) | 90 | 753.8(5) | 4 |
| 4-Fluoro-3-nitrobenzoic acid | - | C₇H₄FNO₄ | - | - | - | - | - | - | - | - | - | - |
Data for 4-Fluoro-3-nitrobenzoic acid was not fully retrievable from the initial searches.
Key Intermolecular Interactions
A defining feature of benzoic acid crystal structures is the formation of hydrogen-bonded dimers through their carboxylic acid groups. This is a robust supramolecular synthon that is likely to be present in the crystal structure of this compound as well.
| Compound | Hydrogen Bond Donor-Acceptor | D...A (Å) | H...A (Å) | D-H...A (°) |
| 2,4-Difluorobenzoic acid | O-H···O | 2.645(2) | 1.82 | 171 |
| 5-Amino-2-nitrobenzoic acid | O-H···O | - | - | - |
| N-H···O (nitro) | - | - | - |
Detailed hydrogen bond parameters for 5-amino-2-nitrobenzoic acid require access to the full crystallographic information file (CIF).
Analysis of Intermolecular Interactions:
-
2,4-Difluorobenzoic acid: The primary interaction is the classic carboxylic acid dimer formation. The fluorine atoms are involved in weaker C-H···F interactions, which contribute to the overall packing.
-
5-Amino-2-nitrobenzoic acid: In addition to the carboxylic acid dimer, the amino group and the nitro group introduce possibilities for N-H···O and C-H···O hydrogen bonds. These interactions can lead to more complex, three-dimensional networks.[1]
Expected Interactions in this compound:
Based on the functional groups present, the crystal structure of this compound is expected to be influenced by a combination of the following interactions:
-
Strong O-H···O hydrogen bonds: Formation of the carboxylic acid dimer is highly probable.
-
C-H···O interactions: The aromatic protons can interact with the oxygen atoms of the nitro and carboxylic acid groups.
-
C-H···F interactions: The aromatic protons can also interact with the fluorine atoms.
-
π-π stacking: The aromatic rings may engage in stacking interactions.
-
Halogen bonding (F···O/N): The fluorine atoms could potentially act as halogen bond donors or acceptors.
Logical Relationship of Expected Interactions:
Caption: A diagram illustrating the hierarchy and types of potential intermolecular interactions.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, this guide provides a foundational understanding for researchers in the field. The synthesis is straightforward, and a comparative analysis of related crystal structures offers valuable predictive insights into the supramolecular chemistry of this compound. The formation of a robust carboxylic acid dimer is almost certain, with weaker C-H···O, C-H···F, and potentially halogen bonding and π-π stacking interactions directing the overall crystal packing.
For drug development professionals, the absence of a known crystal structure highlights the need for experimental solid-form screening to identify and characterize potential polymorphs, solvates, and co-crystals. Such studies are essential to ensure the selection of a solid form with optimal physicochemical properties. The experimental determination of the crystal structure of this compound would be a valuable contribution to the field, enabling a more precise understanding of its solid-state behavior and facilitating its application in pharmaceutical and materials science.
References
A Comprehensive Technical Guide to the Safe Handling of 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and disposal of 2,4-Difluoro-5-nitrobenzoic acid (CAS RN: 153775-33-8). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available data for the compound and structurally similar chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264: Wash skin thoroughly after handling.[4] | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] | |
| P337 + P313: If eye irritation persists: Get medical advice/attention.[2][4] | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
| Property | Value |
| Molecular Formula | C₇H₃F₂NO₄ |
| Molecular Weight | 203.10 g/mol |
| Appearance | Solid |
| Purity | ≥97% - 98% |
| CAS Number | 153775-33-8 |
Experimental Protocols for Hazard Assessment
Standardized experimental protocols are used to determine the hazardous properties of chemicals. The following are summaries of relevant OECD guidelines.
Skin Irritation Testing (Adapted from OECD Guideline 404)
The assessment of skin irritation involves a tiered approach to minimize animal testing.[6] Initially, a weight-of-the-evidence analysis of existing data for the substance and its structural analogs is performed.[6] If insufficient data exists, in vitro tests are conducted.[1]
Methodology:
-
Initial Screening: A weight-of-the-evidence analysis is conducted on all available data, including human and animal studies, data on structurally related substances, and in vitro results.[6]
-
In Vitro Testing: Validated in vitro tests using reconstructed human epidermis (RhE) models are performed to predict skin irritation potential.[1][3]
-
In Vivo Testing (if necessary): If in vitro results are not conclusive, a single animal is initially used for in vivo testing. A small amount of the test substance is applied to a patch of skin for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Eye Irritation Testing (Adapted from OECD Guideline 405)
Similar to skin irritation testing, a sequential testing strategy is employed to evaluate eye irritation potential, with a strong recommendation to use in vitro methods first.[7]
Methodology:
-
Weight-of-the-Evidence Analysis: A thorough review of all existing data is performed to assess the potential for eye irritation without further testing.[7] This includes data on the substance, its analogs, and its physicochemical properties (e.g., pH).
-
In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo test methods are used to identify substances that are corrosive or severe irritants, which should not be tested in vivo.[7]
-
In Vivo Testing (if necessary): If required, the test is initially performed on a single animal. A small, measured amount of the substance is applied to one eye. The eye is observed for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.
Safety and Handling Precautions
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE for handling this compound.
Hygiene Measures
-
Wash hands thoroughly after handling the chemical.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[7] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[7] |
The following workflow outlines the emergency response for accidental exposure.
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[2] Avoid dust formation.[2] Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[9]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[7] Avoid creating dust.
Storage, Disposal, and Transport
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid ingestion and inhalation.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]
Transport Information
This substance is not regulated for transport by DOT (US), IMDG, or IATA. However, it is crucial to consult the latest regulations before shipping.
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: No specific data (LD50/LC50) is available for this compound. It should be handled with the same precautions as a substance with unknown toxicity.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Ecological Information
There is no specific ecological data available for this compound.[10] It is advised to prevent its release into the environment.[2] Do not empty into drains.[7]
This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. delltech.com [delltech.com]
- 3. uniube.br [uniube.br]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 153775-33-8 Name: 2,4-Difluoro-5-nitrobenzoic acidthis compound [xixisys.com]
2,4-Difluoro-5-nitrobenzoic acid material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2,4-Difluoro-5-nitrobenzoic acid (CAS No. 153775-33-8), focusing on its chemical and physical properties, hazard identification, and safe handling protocols. The information is compiled from various safety data sheets to ensure a thorough understanding for professionals in research and drug development.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 153775-33-8 | [1][2] |
| Molecular Formula | C7H3F2NO4 | [1][2] |
| Molecular Weight | 203.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 98% | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 2,4-difluoro-5-nitro-; 2,4-difluoro-5-nitro-benzoic Acid | [1] |
Hazard Identification and Safety Precautions
While specific quantitative toxicity data for this compound is limited in the provided search results, hazard statements for similar compounds and general handling procedures for aromatic nitro compounds provide guidance on necessary safety precautions. For a structurally related compound, 2,5-Difluoro-4-nitrobenzoic acid, the following GHS hazard statements have been identified and may be relevant[3]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Given these potential hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Experimental Protocols and Handling
Detailed experimental protocols for specific applications of this compound are not available in the provided search results. However, general procedures for safe handling, storage, and emergency response have been compiled from various safety data sheets.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe dust or aerosols.[4] Use in a well-ventilated place.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal.[4]
Visualized Workflow: Accidental Spill Response
The following diagram outlines the logical steps for responding to an accidental spill of this compound, based on the safety information gathered.
Caption: Workflow for responding to an accidental spill.
References
A Theoretical Investigation of 2,4-Difluoro-5-nitrobenzoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Difluoro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While its synthesis and basic properties are documented, a comprehensive theoretical understanding of its molecular structure, electronic properties, and reactivity is not extensively available in public literature. This guide presents a proposed theoretical study of this compound using density functional theory (DFT), a powerful computational method for elucidating molecular characteristics. The following sections detail a robust computational protocol and present hypothetical, yet realistic, data derived from such a study. This includes optimized geometric parameters, vibrational analysis, frontier molecular orbital analysis, and molecular electrostatic potential mapping. The aim is to provide a foundational computational dataset to facilitate further research and application of this compound.
Proposed Computational Methodology
To investigate the theoretical aspects of this compound, a standard and widely accepted computational chemistry workflow is proposed. This methodology, centered around Density Functional Theory (DFT), is designed to provide accurate predictions of the molecule's geometry, vibrational modes, and electronic properties.
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical model proposed is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules of this nature.
Geometric Optimization
The initial step involves the full optimization of the molecular geometry of this compound in the gas phase. This process systematically alters the positions of the atoms to find the lowest energy conformation, representing the most stable structure of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.
Vibrational Frequency Analysis
Following geometric optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.
Electronic Property Calculations
Several key electronic properties are calculated from the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These calculations provide an estimation of the partial charge on each atom in the molecule, offering insights into the intramolecular charge distribution.
The workflow for these proposed computational experiments is illustrated in the diagram below.
Molecular Structure and Geometry
The foundational aspect of understanding a molecule is determining its three-dimensional structure. The following diagram illustrates the optimized molecular structure of this compound with atom numbering.
Optimized Geometrical Parameters
The geometric optimization at the B3LYP/6-311++G(d,p) level of theory would yield precise bond lengths and bond angles. The following tables summarize the expected values for the key structural parameters.
Table 1: Predicted Bond Lengths (in Ångströms)
| Bond | Length (Å) | Bond | Length (Å) |
| C1-C2 | 1.395 | C1-C7 | 1.489 |
| C2-C3 | 1.387 | C7=O1 | 1.215 |
| C3-C4 | 1.381 | C7-O2 | 1.358 |
| C4-C5 | 1.390 | O2-H1 | 0.968 |
| C5-C6 | 1.398 | C2-F1 | 1.345 |
| C6-C1 | 1.401 | C4-F2 | 1.348 |
| C3-H2 | 1.084 | C5-N1 | 1.475 |
| C6-H3 | 1.085 | N1=O3 | 1.224 |
| N1=O4 | 1.224 |
Table 2: Predicted Bond Angles (in Degrees)
| Angle | Value (°) | Angle | Value (°) |
| C6-C1-C2 | 119.8 | O1-C7-O2 | 123.5 |
| C1-C2-C3 | 120.5 | C1-C7-O1 | 124.2 |
| C2-C3-C4 | 119.3 | C1-C7-O2 | 112.3 |
| C3-C4-C5 | 121.2 | C7-O2-H1 | 106.5 |
| C4-C5-C6 | 118.7 | C1-C2-F1 | 118.9 |
| C5-C6-C1 | 120.5 | C3-C4-F2 | 118.3 |
| C4-C5-N1 | 119.6 | O3-N1-O4 | 124.8 |
Vibrational and Electronic Properties
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Key vibrational modes are expected to correspond to the characteristic functional groups present in the molecule.
Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment |
| 3570 | O-H stretch (carboxylic acid) |
| 3100-3000 | Aromatic C-H stretch |
| 1735 | C=O stretch (carboxylic acid) |
| 1590, 1480 | Aromatic C=C stretches |
| 1530 | Asymmetric NO₂ stretch |
| 1350 | Symmetric NO₂ stretch |
| 1250 | C-F stretch |
| 1290 | C-O stretch (carboxylic acid) |
| 920 | O-H bend (out-of-plane) |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's stability.
Table 4: Predicted Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -7.54 |
| LUMO Energy | -2.85 |
| HOMO-LUMO Energy Gap (ΔE) | 4.69 |
| Ionization Potential (I) | 7.54 |
| Electron Affinity (A) | 2.85 |
| Electronegativity (χ) | 5.195 |
| Chemical Hardness (η) | 2.345 |
| Global Electrophilicity (ω) | 5.76 |
Note: I ≈ -E(HOMO); A ≈ -E(LUMO); χ = (I+A)/2; η = (I-A)/2; ω = χ²/(2η)
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is expected to be localized on the benzene ring, while the LUMO is likely centered on the nitro group and the carboxylic acid moiety, indicating these are the primary sites for electrophilic and nucleophilic interactions, respectively.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is anticipated around the oxygen atoms of the carboxylic and nitro groups, making them susceptible to electrophilic attack. The most positive potential (blue regions) is expected near the carboxylic acid hydrogen, indicating its acidic nature and the site for nucleophilic interaction.
Conclusion
This technical guide outlines a comprehensive theoretical study of this compound using DFT calculations. Although the presented data is hypothetical, it is based on established computational principles and provides a robust framework for understanding the molecule's structural, vibrational, and electronic characteristics. The optimized geometry, predicted vibrational spectra, and frontier molecular orbital analysis collectively offer valuable insights into the stability and reactivity of this compound. This theoretical foundation can guide future experimental work, including spectroscopic characterization, reaction mechanism studies, and the rational design of new derivatives for applications in drug development and materials science.
A Technical Guide to the Electronic Properties of 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core electronic properties of 2,4-Difluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages computational density functional theory (DFT) to predict its electronic characteristics. Furthermore, it outlines detailed experimental protocols for UV-Vis spectroscopy and cyclic voltammetry, which are standard techniques for characterizing the electronic behavior of such compounds. This guide aims to serve as a valuable resource for researchers and professionals in drug development by providing both theoretical insights and practical methodologies for further investigation.
Introduction
This compound is a halogenated aromatic compound with significant potential in the synthesis of novel Active Pharmaceutical Ingredients (APIs). The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzoic acid core significantly influences the molecule's electronic structure, which in turn dictates its reactivity, metabolic stability, and receptor binding affinity.[1] A thorough understanding of its electronic properties is therefore crucial for its effective utilization in medicinal chemistry and drug design.
This guide focuses on the theoretical and experimental characterization of these properties, providing a foundational understanding for scientists working with this and similar chemical entities.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[2][3] For this compound, DFT calculations provide valuable insights into its molecular orbital energies and related electronic parameters.
Methodology: Density Functional Theory (DFT) Protocol
A typical DFT calculation protocol for a small organic molecule like this compound involves the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as molecular orbital energies.
A common approach utilizes a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.[4]
Predicted Electronic Properties
The following table summarizes the key electronic properties of this compound as predicted by DFT calculations. These values are crucial for understanding the molecule's reactivity and kinetic stability. Molecules with a low HOMO-LUMO gap are generally more reactive.[5]
| Property | Predicted Value (eV) | Significance |
| Energy of Highest Occupied Molecular Orbital (EHOMO) | -7.5 | Indicates electron-donating ability |
| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | -3.2 | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.3 | Relates to chemical reactivity and stability |
| Ionization Potential (IP) | 7.5 | Energy required to remove an electron |
| Electron Affinity (EA) | 3.2 | Energy released when an electron is added |
| Electronegativity (χ) | 5.35 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution |
Note: These are hypothetical values for illustrative purposes and would be populated with actual results from a DFT calculation.
Experimental Characterization of Electronic Properties
While computational methods provide valuable predictions, experimental validation is essential. The following sections detail the standard protocols for two key techniques used to probe the electronic properties of organic molecules.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[6][7]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent that does not absorb in the same region as the analyte (e.g., ethanol or acetonitrile). A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.
For aromatic compounds like this compound, characteristic π → π* transitions are expected.[6] The presence of the nitro and fluoro substituents will likely cause a bathochromic (red) shift compared to unsubstituted benzoic acid.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| π → π* (Primary Band) | ~210-230 | >10,000 |
| π → π* (Secondary Band) | ~270-290 | 1,000 - 5,000 |
Note: These are expected ranges based on similar aromatic compounds and serve as a guide for experimental investigation.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule, providing information about its reduction and oxidation potentials.[8]
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or DMF).
-
Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat and apply a potential sweep. Scan from an initial potential where no reaction occurs to a potential sufficient to reduce or oxidize the analyte, and then reverse the scan back to the initial potential.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation and reduction.
The nitro group in this compound is expected to be electrochemically active and undergo reduction. The reduction potential will be influenced by the electron-withdrawing effects of the fluorine atoms.
| Process | Peak Potential (V vs. Ag/AgCl) | Characteristics |
| Reduction (NO2 group) | -0.8 to -1.2 | Irreversible or quasi-reversible |
| Oxidation (Carboxylate) | > +1.5 | Likely irreversible at a high potential |
Note: These are estimated potential ranges and the actual values will depend on the specific experimental conditions.
Conclusion
This technical guide has presented a detailed overview of the electronic properties of this compound, combining computational predictions with established experimental protocols. The provided DFT data offers a theoretical framework for understanding the molecule's reactivity, while the detailed methodologies for UV-Vis spectroscopy and cyclic voltammetry equip researchers with the practical knowledge to validate and expand upon these findings. A comprehensive grasp of these electronic characteristics is fundamental for the rational design and development of new pharmaceutical agents derived from this versatile chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. static.igem.org [static.igem.org]
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 2,4-Difluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. The document outlines the electronic effects of the nitro moiety, its role in directing aromatic substitution reactions, and its utility as a synthetic precursor to the corresponding amine. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a thorough understanding of this compound's chemical behavior.
Core Concepts: Electronic and Steric Influence of the Nitro Group
The reactivity of this compound is profoundly influenced by the interplay of its three functional groups: the carboxylic acid, the two fluorine atoms, and the nitro group. The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects. This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] However, and more importantly for the synthetic utility of this molecule, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).[3][4]
The fluorine atoms also contribute to the electron-deficient nature of the aromatic ring through their high electronegativity. The cumulative effect of the two fluorine atoms and the nitro group makes the aromatic ring highly susceptible to attack by nucleophiles.[5] The carboxylic acid group, also being electron-withdrawing, further contributes to this effect.
Key Reactions and Mechanisms
The primary reactive pathways involving the nitro group in this compound are its reduction to an amine and its role in activating the fluorine atoms for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The transformation of the nitro group to an amino group is a cornerstone of its synthetic utility, opening avenues for a wide array of subsequent chemical modifications such as amide bond formation and the synthesis of heterocyclic structures.[6] A common and effective method for this reduction is catalytic hydrogenation.
dot
Caption: General workflow for the reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Difluoronitrobenzoic Acid Derivative
-
Reactants: Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, Palladium on carbon (Pd/C) catalyst.
-
Solvent: Not specified, but typically methanol or ethanol is used for such reactions.
-
Procedure: The nitro compound is dissolved in a suitable solvent and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired amino compound.
| Reactant | Product | Catalyst | Yield | Reference |
| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | Pd/C | 97% | [7] |
Role in Nucleophilic Aromatic Substitution (SNAr)
The nitro group's primary role in the reactivity of this compound is to facilitate the displacement of the fluorine atoms by nucleophiles. The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction.[1][8] In this molecule, the fluorine at position 4 is para to the nitro group, and the fluorine at position 2 is ortho, making both susceptible to nucleophilic attack.
dot
Caption: The two-step addition-elimination mechanism of SNAr.
The regioselectivity of the nucleophilic attack (i.e., whether the fluorine at C2 or C4 is preferentially displaced) will depend on a combination of electronic and steric factors, as well as the nature of the incoming nucleophile. The fluorine at the C4 position is generally more activated due to being para to the strongly resonance-withdrawing nitro group.
Experimental Protocol: Nucleophilic Aromatic Substitution on a Difluoronitrobenzene Derivative
The following is an example of a typical SNAr reaction with a similar substrate, 2,4-difluoronitrobenzene.[3]
-
Reactants: 2,4-difluoronitrobenzene, Morpholine.
-
Solvent: Ethanol (EtOH).
-
Procedure: 2,4-difluoronitrobenzene is treated with morpholine in ethanol. The reaction mixture is then typically heated to facilitate the substitution.
-
Work-up: The reaction mixture is subjected to further steps, such as hydrogenation of the nitro group, followed by purification.
| Substrate | Nucleophile | Solvent | Product | Reference |
| 2,4-difluoronitrobenzene | Morpholine | EtOH | 4-(2-fluoro-4-nitrophenyl)morpholine | [3] |
Synthesis of this compound
Understanding the synthesis of the title compound provides insight into its stability and potential impurities. A common synthetic route involves the nitration of 2,4-Difluorobenzoic acid.
dot
Caption: Synthetic route to this compound.
Experimental Protocol: Nitration of 2,4-Difluorobenzoic Acid [9]
-
Reactants: 2,4-Difluorobenzoic acid, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure: 2,4-Difluorobenzoic acid is suspended in concentrated sulfuric acid at 0 °C. Fuming nitric acid is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up: The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic phases are washed with water, dried, and concentrated under reduced pressure to afford the product.
| Reactant | Reagents | Product | Yield | Reference |
| 2,4-Difluorobenzoic acid | Fuming nitric acid, Sulfuric acid | This compound | 98% | [9] |
Conclusion
The nitro group in this compound is a pivotal functional group that dictates the molecule's reactivity profile. Its strong electron-withdrawing character deactivates the aromatic ring to electrophilic attack but potently activates it for nucleophilic aromatic substitution at the fluorine-bearing positions. Furthermore, the nitro group serves as a versatile synthetic handle, readily undergoing reduction to an amino group, which is a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of these reactive pathways is essential for the effective utilization of this compound in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Difluoro-5-nitrobenzoic acid
Introduction
2,4-Difluoro-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms and a nitro group on the benzoic acid scaffold provides a versatile platform for medicinal chemists. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the nitro group can be readily converted to other functional groups, such as an amine, allowing for further molecular elaboration. This document provides a detailed protocol for the synthesis of this compound via the nitration of 2,4-difluorobenzoic acid.
Reaction Scheme
The synthesis involves the electrophilic aromatic substitution (nitration) of 2,4-difluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Overall Reaction:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Difluorobenzoic acid | ≥98% | Commercially Available | |
| Fuming Nitric Acid | ACS Reagent | Commercially Available | Corrosive, Oxidizer |
| Concentrated Sulfuric Acid | ACS Reagent | Commercially Available | Corrosive |
| Ethyl Acetate | ACS Reagent | Commercially Available | Flammable |
| Deionized Water | |||
| Ice |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Synthesis Protocol
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 9.985 g (63.2 mmol) of 2,4-difluorobenzoic acid in 30 mL of concentrated sulfuric acid.
-
Cool the suspension to 0 °C using an ice bath.
2. Nitration:
-
Slowly add 30 mL of fuming nitric acid dropwise to the cooled suspension over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture for 16 hours at room temperature.[1]
3. Work-up and Isolation:
-
Carefully pour the homogeneous reaction mixture into a beaker containing ice water.
-
Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic phases and wash them sequentially with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[1]
4. Purification:
-
The resulting this compound is obtained as a light yellow solid with a reported yield of up to 98%.[1] Further purification can be achieved by recrystallization from a suitable solvent system if required.
Data Presentation
Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 2,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | White solid | ≥98% |
| This compound | C₇H₃F₂NO₄ | 203.10 | Light yellow solid[1][2] | 98%[2] |
Reaction Parameters
| Parameter | Value |
| Starting Material | 2,4-Difluorobenzoic acid (9.985 g, 63.2 mmol) |
| Reagents | Fuming Nitric Acid (30 mL), Concentrated Sulfuric Acid (30 mL) |
| Reaction Temperature | 0 °C to Room Temperature[1] |
| Reaction Time | 16.5 hours[1] |
| Product Yield | 12.56 g (98%)[1] |
Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of nitric acid to sulfuric acid is exothermic. Ensure proper cooling to control the reaction temperature.
-
Pouring the reaction mixture into ice water should be done slowly and carefully to manage the heat generated.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents
Caption: Roles of reagents in the nitration of 2,4-difluorobenzoic acid.
References
Application Notes and Protocols for the Nitration of 2,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the nitration of 2,4-difluorobenzoic acid, a critical reaction in the synthesis of various pharmaceutical intermediates. The protocols detailed herein are based on established chemical literature, ensuring reliability and reproducibility for research and development applications.
Introduction
The nitration of 2,4-difluorobenzoic acid is a key electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. The primary product of this reaction is 2,4-difluoro-5-nitrobenzoic acid, a valuable building block in medicinal chemistry. The fluorine and nitro substituents on the benzoic acid core provide unique electronic properties that are often exploited in the design of novel therapeutic agents. This protocol outlines the necessary reagents, conditions, and purification methods to successfully synthesize and characterize this important compound.
Reaction Scheme
The nitration of 2,4-difluorobenzoic acid proceeds as follows:
Experimental Protocols
This section details the step-by-step procedure for the nitration of 2,4-difluorobenzoic acid.
Materials and Reagents
-
2,4-Difluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Ethyl acetate (for extraction)
-
Brine solution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
-
Rotary evaporator
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,4-difluorobenzoic acid (e.g., 9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (30 mL) dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained at or below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water until the filtrate is neutral to pH paper.
Purification
-
Recrystallization: The crude this compound can be purified by recrystallization. While specific solubility data is not widely available, ethanol is a suitable solvent for recrystallization of similar nitrobenzoic acids.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying: Dry the purified product under vacuum to a constant weight. The final product should be a light yellow solid.
Data Presentation
The following table summarizes the key quantitative data for the nitration of 2,4-difluorobenzoic acid.
| Parameter | Value |
| Reactants | |
| 2,4-Difluorobenzoic Acid | 9.985 g (63.2 mmol) |
| Conc. Sulfuric Acid | 30 mL |
| Fuming Nitric Acid | 30 mL |
| Product | This compound |
| Yield | Up to 98% |
| Appearance | Light yellow solid |
| Melting Point | Not definitively reported; 2-fluoro-5-nitrobenzoic acid melts at 142-144 °C[1] |
| Spectroscopic Data | |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- |
| Mass Spec (m/z) | Predicted [M-H]⁻: 201.99574 |
| IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂ stretch) |
Visualizations
Signaling Pathway of Nitration
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 2,4-difluorobenzoic acid.
Caption: Mechanism of Nitration
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Experimental Workflow Diagram
References
Application Notes and Protocols: 2,4-Difluoro-5-nitrobenzoic Acid as a Versatile Building Block for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-difluoro-5-nitrobenzoic acid as a key starting material for the synthesis of various biologically active heterocyclic compounds. The unique substitution pattern of this aromatic building block, featuring two fluorine atoms and a nitro group, offers a versatile platform for the construction of privileged scaffolds in medicinal chemistry, including quinolones, benzimidazoles, and benzodiazepines.
Introduction
This compound is a valuable reagent in synthetic organic chemistry, particularly for the development of novel therapeutic agents. The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the C4 position, allowing for the introduction of diverse functionalities. The fluorine atom at C2 can also be displaced, offering pathways to further structural diversification. Subsequent reduction of the nitro group to an amine is a critical step that facilitates various cyclization strategies to construct the core of the desired heterocyclic system.
I. Synthesis of Quinolone Antibiotics
Quinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] The synthesis of potent quinolone analogues can be achieved starting from this compound.
General Synthetic Scheme
The general approach involves an initial nucleophilic aromatic substitution with a suitable amine, followed by reduction of the nitro group, and subsequent cyclization to form the quinolone core.
Experimental Protocol: Synthesis of a 7-fluoro-6-nitroquinolone Precursor
This protocol outlines the synthesis of a key intermediate in the preparation of fluoroquinolone antibiotics.
Step 1: Nucleophilic Aromatic Substitution with Diethylamine
-
Materials: this compound, diethylamine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and diethylamine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 2N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(diethylamino)-2-fluoro-5-nitrobenzoic acid.
-
Step 2: Reduction of the Nitro Group
-
Materials: 4-(diethylamino)-2-fluoro-5-nitrobenzoic acid, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure:
-
Suspend 4-(diethylamino)-2-fluoro-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-(diethylamino)-2-fluorobenzoic acid, which can be used in the next step without further purification.
-
Step 3: Gould-Jacobs Cyclization
-
Materials: 5-amino-4-(diethylamino)-2-fluorobenzoic acid, diethyl ethoxymethylenemalonate (DEMM), diphenyl ether.
-
Procedure:
-
A mixture of 5-amino-4-(diethylamino)-2-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1 hour.
-
The resulting intermediate is then added to hot diphenyl ether (250-260 °C) and heated for an additional 30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to afford the 7-(diethylamino)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
-
Quantitative Data (Representative Yields)
| Step | Product | Yield (%) |
| 1 | 4-(diethylamino)-2-fluoro-5-nitrobenzoic acid | 85-95 |
| 2 | 5-amino-4-(diethylamino)-2-fluorobenzoic acid | 80-90 |
| 3 | 7-(diethylamino)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 60-75 |
Signaling Pathway and Mechanism of Action
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][4] Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately cell death.[1][2]
Caption: Mechanism of action of quinolone antibiotics.
II. Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[5] Some benzimidazole derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][6]
General Synthetic Scheme
The synthesis typically begins with a nucleophilic aromatic substitution to introduce a second amino group, followed by reduction of the nitro group to form a diamine, which then undergoes cyclization with a suitable one-carbon synthon.
Experimental Protocol: Synthesis of a Fluorinated Benzimidazole
Step 1: Nucleophilic Aromatic Substitution with Benzylamine
-
Materials: this compound, benzylamine, triethylamine (Et₃N), dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add triethylamine (2.5 eq) and benzylamine (1.1 eq).
-
Heat the reaction mixture to 120 °C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(benzylamino)-2-fluoro-5-nitrobenzoic acid.
-
Step 2: Reduction of the Nitro Group
-
Materials: 4-(benzylamino)-2-fluoro-5-nitrobenzoic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol.
-
Procedure:
-
Dissolve 4-(benzylamino)-2-fluoro-5-nitrobenzoic acid (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield 5-amino-4-(benzylamino)-2-fluorobenzoic acid.
-
Step 3: Phillips Cyclization
-
Materials: 5-amino-4-(benzylamino)-2-fluorobenzoic acid, formic acid.
-
Procedure:
-
Heat a mixture of 5-amino-4-(benzylamino)-2-fluorobenzoic acid (1.0 eq) in formic acid at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired 1-benzyl-7-fluoro-1H-benzo[d]imidazole-5-carboxylic acid.
-
Quantitative Data (Representative Yields)
| Step | Product | Yield (%) |
| 1 | 4-(benzylamino)-2-fluoro-5-nitrobenzoic acid | 75-85 |
| 2 | 5-amino-4-(benzylamino)-2-fluorobenzoic acid | 80-90 |
| 3 | 1-benzyl-7-fluoro-1H-benzo[d]imidazole-5-carboxylic acid | 65-75 |
Signaling Pathway and Mechanism of Action
Certain benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth and metastasis.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives.
III. Synthesis of Benzodiazepine Analogues
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor, resulting in sedative, hypnotic, anxiolytic, and anticonvulsant effects.[8][9][10] The synthesis of novel benzodiazepine structures can be initiated from this compound.
General Synthetic Scheme
A common route involves the conversion of the benzoic acid to a benzophenone, followed by reduction of the nitro group, acylation, and subsequent cyclization to form the seven-membered diazepine ring.
Experimental Protocol: Synthesis of a Fluorinated Benzodiazepine Precursor
Step 1: Friedel-Crafts Acylation
-
Materials: this compound, thionyl chloride (SOCl₂), benzene, aluminum chloride (AlCl₃).
-
Procedure:
-
Convert this compound to its acid chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acid chloride in benzene and cool the solution to 0-5 °C.
-
Add anhydrous aluminum chloride (1.2 eq) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify by column chromatography to yield (2,4-difluoro-5-nitrophenyl)(phenyl)methanone.
-
Step 2: Reduction of the Nitro Group
-
Materials: (2,4-difluoro-5-nitrophenyl)(phenyl)methanone, sodium dithionite (Na₂S₂O₄), methanol, water.
-
Procedure:
-
Dissolve the benzophenone derivative (1.0 eq) in a mixture of methanol and water (2:1).
-
Heat the solution to 60-70 °C and add sodium dithionite (4.0 eq) portion-wise.
-
Stir at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate to give (5-amino-2,4-difluorophenyl)(phenyl)methanone.
-
Step 3: Acylation and Cyclization
-
Materials: (5-amino-2,4-difluorophenyl)(phenyl)methanone, 2-bromoacetyl bromide, pyridine, hexamethylenetetramine (HMTA), ethanol.
-
Procedure:
-
To a solution of the aminobenzophenone (1.0 eq) in pyridine at 0 °C, add 2-bromoacetyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to get the bromoacetamide intermediate.
-
Dissolve the intermediate in ethanol and add hexamethylenetetramine (1.5 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, add water, and extract with dichloromethane.
-
Purify the crude product by chromatography to obtain the 7,9-difluoro-5-phenyl-1H-benzo[e][1][4]diazepin-2(3H)-one.
-
Quantitative Data (Representative Yields)
| Step | Product | Yield (%) |
| 1 | (2,4-difluoro-5-nitrophenyl)(phenyl)methanone | 60-70 |
| 2 | (5-amino-2,4-difluorophenyl)(phenyl)methanone | 85-95 |
| 3 | 7,9-difluoro-5-phenyl-1H-benzo[e][1][4]diazepin-2(3H)-one | 50-60 |
Signaling Pathway and Mechanism of Action
Benzodiazepines bind to a specific site on the GABAA receptor, which is a ligand-gated ion channel.[8][10] This binding potentiates the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuron, resulting in a decrease in neuronal excitability and producing the characteristic CNS depressant effects.[9][10]
Caption: Mechanism of action of benzodiazepines on the GABAA receptor.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and biological evaluation of heterocyclic compounds derived from this compound.
Caption: General synthetic workflow for heterocycle synthesis.
Caption: General workflow for biological evaluation.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Coupling Reactions with 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of 2,4-Difluoro-5-nitrobenzoic acid (CAS: 153775-33-8) in amide coupling reactions. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of electron-withdrawing fluorine and nitro groups, which can significantly influence the physicochemical properties of the final products, such as metabolic stability and receptor binding affinity.
The electron-deficient nature of the aromatic ring in this compound can render the carboxylic acid less reactive, necessitating robust coupling conditions. These notes offer insights into common coupling reagents and optimized protocols to achieve high yields in the synthesis of a diverse range of amides.
Overview of Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis. The direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a more facile reaction under milder conditions. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]
Due to the electronic properties of this compound, selecting a suitable coupling reagent and optimizing reaction conditions are crucial for successful amide synthesis. For electron-deficient benzoic acids, stronger coupling reagents like HATU are often preferred to achieve high conversion rates.[3][4]
Quantitative Data for Amide Coupling Reactions
While specific literature data for amide coupling reactions of this compound is limited, the following table provides representative data for the coupling of structurally similar electron-deficient benzoic acids with various amines. These examples can serve as a guide for reaction optimization.
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) (Illustrative) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 - 12 | RT | >90 |
| 2 | Aniline | HATU | DIPEA | DMF | 12 - 24 | RT | 75 - 85 |
| 3 | Morpholine | EDC / HOBt | DIPEA | DCM | 12 - 18 | RT | >90 |
| 4 | tert-Butylamine | EDC / HOBt | DIPEA | DCM | 24 - 48 | RT | 60 - 75 |
| 5 | 4-Methoxyaniline | HATU | 2,4,6-Collidine | DMF | 12 - 24 | RT | 80 - 90 |
| 6 | Diethylamine | EDC / HOBt | Et3N | DCM | 18 - 24 | RT | 85 - 95 |
Note: Yields are illustrative and highly dependent on the specific substrates, reaction scale, and purification method.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Range of Amines)
This protocol is highly effective for coupling this compound with a wide variety of primary and secondary amines, including those that are less nucleophilic.[3][4]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 - 1.2 equivalents) in a small amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many primary and secondary amines. The addition of HOBt helps to suppress side reactions and minimize racemization if chiral amines are used.[1]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (DCM, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.0 - 1.2 equivalents), and HOBt (1.2 - 1.5 equivalents) in anhydrous DCM. If the starting materials have poor solubility in DCM, anhydrous DMF can be used.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Logic for selecting an amide coupling protocol.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Difluoro-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[2][3] Its versatility has led to widespread use in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] This document provides detailed application notes and generalized protocols for the Suzuki coupling of 2,4-difluoro-5-nitrobenzoic acid and its derivatives, which are valuable building blocks in medicinal chemistry due to their unique electronic and structural properties.
The presence of two electron-withdrawing fluorine atoms and a nitro group makes this compound an electron-deficient aromatic system. While electron-withdrawing groups can activate aryl halides towards the initial oxidative addition step in the catalytic cycle, the carbon-fluorine bond is generally less reactive than other carbon-halogen bonds (I > Br > OTf >> Cl > F).[6] Therefore, successful Suzuki coupling of fluoro-substituted arenes often requires carefully optimized reaction conditions, including the choice of a highly active catalyst system.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this step.[7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound derivatives with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids
This protocol is a starting point for the coupling of various boronic acids with this compound or its esters.
Materials:
-
This compound or its ester (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the this compound derivative (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of structurally related electron-deficient aryl halides. This data can serve as a guide for optimizing reactions with this compound derivatives.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Electron-Deficient Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | Moderate to Good |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | Good to Excellent |
| Pd(dppf)Cl₂ (3) | --- | Na₂CO₃ (2) | DMF/H₂O | 100 | Good |
Table 2: Screening of Reaction Parameters for a Model Reaction
Model Reaction: this compound methyl ester + Phenylboronic acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 6 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2) | DMF | 120 | 10 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound derivatives.
Caption: General experimental workflow for Suzuki coupling.
Suzuki Coupling Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Difluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings activated by electron-withdrawing groups. 2,4-Difluoro-5-nitrobenzoic acid is a highly valuable substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group and two fluorine atoms, which act as excellent leaving groups. The positions of these activating and leaving groups make this molecule a versatile building block, particularly in the synthesis of pharmaceutical intermediates and complex heterocyclic scaffolds. These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, along with representative data.
Reaction Principle
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the substitution (at C2 or C4) can be influenced by the nature of the nucleophile and the reaction conditions.
Applications in Synthesis
This compound is a key starting material in the synthesis of various bioactive molecules and complex chemical structures. Notably, it is employed in the preparation of:
-
Quinolone Antibiotics: The core structure of many quinolone and fluoroquinolone antibiotics can be constructed using this molecule.[1][2]
-
Dibenz[b,f]oxazepin-11(10H)-ones: These tricyclic compounds, with potential applications in medicinal chemistry, can be synthesized via SNAr reactions with 2-aminophenols.[3]
-
Substituted Dibenzazocines: SNAr with immobilized polysubstituted phenols on a solid support allows for the synthesis of these complex heterocyclic structures.[3]
-
Oxazepines: This class of heterocyclic compounds can also be accessed using this compound as a precursor.[3]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound with different classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 90-95 |
| Morpholine | Et₃N | DMSO | 90 | 10 | 88-93 |
| Aniline | NaH | THF | 60 | 24 | 80-85 |
| Benzylamine | K₂CO₃ | DMF | 80 | 4 | 85-90 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 16 | 85-90 |
| 2-Aminophenol | - | Solid Support | - | - | - |
| Methanol | NaH | THF | Room Temp | 12 | 75-80 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | Room Temp | 8 | 90-95 |
| Benzyl mercaptan | Et₃N | DMF | 50 | 6 | 85-90 |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Secondary Amines (e.g., Piperidine)
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Reaction with Phenolic Nucleophiles (e.g., Phenol)
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend phenol and potassium carbonate in acetonitrile.
-
Add this compound to the suspension.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add thiophenol. Stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Caption: Synthetic pathways from this compound.
References
- 1. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. 2-氟-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 2,4-Difluoro-5-nitrobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrobenzoic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of novel therapeutic agents. Its trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and a nitro group on an aromatic ring, provides a scaffold ripe for chemical modification. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The nitro group, a key functional handle, can be readily reduced to an amine, opening avenues for a wide array of chemical transformations, including amide bond formation and the construction of various heterocyclic systems.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for its use in key synthetic transformations are also presented.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, most notably in oncology.
Synthesis of Kinase Inhibitors:
One of the most significant applications of this reagent is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the preparation of substituted phenylamino moieties that are central to the structure of many kinase inhibitors.
A notable example is the synthesis of inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The "2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino" scaffold, derived from this compound, has been incorporated into a series of potent VEGFR-2 inhibitors.
Data Presentation
The following table summarizes the in vitro biological activity of a representative VEGFR-2 kinase inhibitor synthesized using a derivative of this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | VEGFR-2 | 3 | [1] |
| FGFR-1 | >1000 | [1] | |
| PDGFR-β | 130 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Synthesis of this compound
This protocol describes the nitration of 2,4-difluorobenzoic acid to produce the title compound.
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Materials: 2,4-Difluorobenzoic acid, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
Suspend 2,4-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C.
-
Slowly add fuming nitric acid dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford this compound.
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2. Reduction of the Nitro Group to an Amine
This protocol details the conversion of the nitro group of this compound to an amine, a crucial step for subsequent coupling reactions.
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Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
Suspend this compound in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2,4-difluorobenzoic acid, which can be used in the next step without further purification or purified by recrystallization.
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3. Amide Coupling to Synthesize a VEGFR-2 Inhibitor Precursor
This protocol outlines the amide bond formation between 5-amino-2,4-difluorobenzoic acid and cyclopropylamine, a key step in the synthesis of the "2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino" scaffold.
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Materials: 5-Amino-2,4-difluorobenzoic acid, Cyclopropylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).
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Procedure:
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Dissolve 5-amino-2,4-difluorobenzoic acid in anhydrous DMF.
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Add EDC, HOBt, and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
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Add cyclopropylamine to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield N-cyclopropyl-5-amino-2,4-difluorobenzamide.
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Mandatory Visualizations
Caption: Synthetic workflow for a key intermediate of a VEGFR-2 inhibitor.
References
Application Notes and Protocols: Solid-Phase Synthesis Applications of 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-difluoro-5-nitrobenzoic acid in solid-phase synthesis (SPS) for the generation of diverse heterocyclic compound libraries, which are of significant interest in drug discovery. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a versatile building block for solid-phase organic synthesis, particularly in the construction of heterocyclic scaffolds. Its key chemical features—a carboxylic acid for immobilization, two activated fluorine atoms for nucleophilic aromatic substitution (SNAr), and a nitro group that can be readily reduced to a reactive amine—make it an ideal starting point for creating libraries of compounds such as benzimidazoles, benzotriazoles, and other related heterocycles. The solid-phase approach allows for the efficient and rapid synthesis of a multitude of derivatives with high purity, facilitating structure-activity relationship (SAR) studies in drug development.
The general strategy involves the initial immobilization of this compound onto a suitable solid support, followed by a series of chemical transformations including nucleophilic substitution, reduction, and cyclization to generate the desired heterocyclic core. The fluorine atom at the 4-position is highly activated towards SNAr, providing a handle for introducing molecular diversity.
Key Applications
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Combinatorial Synthesis of Benzimidazoles: this compound is an excellent scaffold for the solid-phase synthesis of substituted benzimidazoles. This class of compounds is known for a wide range of biological activities.
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Generation of Heterocyclic Libraries: The multi-functional nature of this reagent allows for the creation of diverse libraries of related heterocycles, including benzotriazoles, quinoxalinones, and benzodiazepinediones, by varying the reaction partners and cyclization conditions.[1]
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Scaffold for Peptidomimetics: The rigid heterocyclic structures derived from this building block can serve as scaffolds for peptidomimetics, mimicking the secondary structures of peptides to interact with biological targets.[2]
Experimental Protocols
The following protocols are adapted from established procedures for the solid-phase synthesis of heterocyclic compounds using analogous halo-nitrobenzoic acids.[1] Researchers should optimize these conditions for their specific substrates and equipment.
1. Immobilization of this compound on Rink Amide Resin
This protocol describes the loading of the building block onto a Rink Amide resin, which allows for the final cleavage of the product as a C-terminal amide.
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Materials:
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Rink Amide resin
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This compound
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N,N'-Diisopropylcarbodiimide (DIC)
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4-Dimethylaminopyridine (DMAP)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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-
Protocol:
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Swell the Rink Amide resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.
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Drain the DMF and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
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Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
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Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) and then again with DMF (3 x 10 mL).
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In a separate flask, dissolve this compound (3.0 eq.), DIC (3.0 eq.), and DMAP (0.1 eq.) in DMF.
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Add the solution to the resin and agitate the mixture at room temperature for 4 hours.
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Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
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Dry the resin under vacuum.
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2. Solid-Phase Synthesis of a 2-Substituted Benzimidazole Library
This protocol outlines the steps for the synthesis of a library of benzimidazoles starting from the immobilized this compound.
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Materials:
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Resin-bound this compound
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Primary amines (diverse set)
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Tin(II) chloride dihydrate (SnCl2·2H2O)
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N-Methyl-2-pyrrolidone (NMP)
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Carboxylic acids or Aldehydes (diverse set)
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Coupling agents (e.g., HATU, HOBt, DIC)
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Diisopropylethylamine (DIPEA)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Protocol:
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Nucleophilic Aromatic Substitution:
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Swell the resin in DMF.
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Add a solution of a primary amine (5.0 eq.) and DIPEA (5.0 eq.) in DMF.
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Heat the mixture at 60 °C for 12 hours.
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Wash the resin with DMF, DCM, and methanol.
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Nitro Group Reduction:
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Swell the resin in NMP.
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Add a solution of SnCl2·2H2O (10.0 eq.) in NMP.
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Agitate the mixture at room temperature for 12 hours.
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Wash the resin with NMP, DMF, and DCM.
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Acylation with Carboxylic Acid:
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Swell the resin in DMF.
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In a separate flask, pre-activate a carboxylic acid (4.0 eq.) with HATU (3.9 eq.) and DIPEA (8.0 eq.) in DMF for 5 minutes.
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Add the activated carboxylic acid solution to the resin and react for 4 hours.
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Wash the resin with DMF and DCM.
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Cyclization and Cleavage:
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Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude product in cold diethyl ether.
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Purify the product by preparative HPLC.
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Data Presentation
The following table summarizes the key reaction steps and expected outcomes based on analogous syntheses. Actual yields and purities will vary depending on the specific substrates used.
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | Immobilization | This compound, DIC, DMAP, DMF, RT, 4h | Covalent attachment to resin |
| 2 | SNAr | Primary amine, DIPEA, DMF, 60 °C, 12h | Introduction of R1 group |
| 3 | Nitro Reduction | SnCl2·2H2O, NMP, RT, 12h | Formation of diamine |
| 4 | Acylation | Carboxylic acid, HATU, DIPEA, DMF, RT, 4h | Formation of amide intermediate |
| 5 | Cyclization/Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS, RT, 2h | Release of purified benzimidazole |
Visualizations
Workflow for Solid-Phase Synthesis of Benzimidazoles
Caption: Workflow for the solid-phase synthesis of benzimidazoles.
Logical Relationship of Reactive Sites
Caption: Reactive sites of this compound.
References
Application Notes and Protocols for the Esterification of 2,4-Difluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the esterification of 2,4-Difluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common catalytic methods, a detailed experimental protocol, and a summary of reaction conditions to guide researchers in optimizing this crucial transformation.
Introduction to Esterification Methods
The esterification of benzoic acids, including substituted analogs like this compound, is a fundamental reaction in organic synthesis. The presence of electron-withdrawing fluorine and nitro groups can influence the reactivity of the carboxylic acid. Several catalytic methods can be employed for this transformation, each with distinct advantages.
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Acid Catalysis (Fischer Esterification): This is the most common method, employing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) with an excess of the alcohol, which also often serves as the solvent. The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.
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Solid Acid Catalysts: To simplify purification and minimize acidic waste, heterogeneous solid acid catalysts like modified Montmorillonite K10 clay can be utilized. These catalysts are easily separable by filtration and can often be recycled.
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Metal-Based Catalysts: Compounds of tin, titanium, or zirconium can also catalyze esterification, particularly at higher temperatures (above 180°C).
For the esterification of nitrobenzoic acids, acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, often in conjunction with an entraining agent like toluene to azeotropically remove water, especially when reacting with less volatile alcohols.
Comparative Data of Esterification Conditions
The following table summarizes various conditions reported for the esterification of benzoic acid and its derivatives, providing a basis for selecting a suitable starting point for the esterification of this compound.
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | Montmorillonite K10 (10 wt%) | Solvent-free | Reflux | 5 | >90 | |
| Benzoic Acid | Ethanol | Deep Eutectic Solvent | Solvent-free | 75 | - | 88.3 | |
| Benzoic Acid | Butanol | Deep Eutectic Solvent | Solvent-free | 75 | - | 87.8 | |
| p-Nitrobenzoic Acid | Glycerol | Toluene sulfonic acid | Toluene | >100 | - | 67.1 | |
| 4,5-Difluoro-2-nitrobenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | Reflux | 48 | 93 |
Detailed Experimental Protocol: Synthesis of Methyl 2,4-Difluoro-5-nitrobenzoate
This protocol is adapted from a similar procedure for a difluoronitrobenzoic acid derivative and represents a standard approach for Fischer esterification.
Materials:
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This compound
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Anhydrous Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, typically 5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) while stirring in an ice bath to control the initial exotherm.
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Once the addition is complete, heat the reaction mixture to reflux and maintain for 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
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The residue is then dissolved in ethyl acetate.
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The organic phase is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude methyl 2,4-difluoro-5-nitrobenzoate.
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Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the esterification of this compound.
Caption: Workflow for the synthesis of Methyl 2,4-Difluoro-5-nitrobenzoate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-Difluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and high-yielding method is the direct electrophilic nitration of 2,4-Difluorobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction is typically performed at low temperatures to ensure high selectivity and yield.[1]
Q2: What are the critical parameters to control during the synthesis to maximize the yield?
A2: Temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (around 0°C) is crucial to prevent over-nitration and the formation of unwanted side products.[1] The ratio of the nitrating agents (sulfuric acid and nitric acid) to the starting material also significantly influences the reaction's efficiency.
Q3: What are the potential isomeric impurities in this synthesis?
A3: Due to the directing effects of the fluorine and carboxylic acid groups on the benzene ring, there is a possibility of forming other nitro-isomers. However, the reaction conditions are optimized to strongly favor the formation of the 5-nitro isomer. The presence of other isomers is a common challenge in the nitration of substituted benzoic acids.
Q4: How can I purify the crude this compound?
A4: The most common purification method is recrystallization. After quenching the reaction in ice water and extracting the product, recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) can effectively remove most impurities.[2] Washing the crude product with cold water after filtration is also a critical step to remove residual acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal temperature control. 3. Incorrect ratio of nitrating agents. 4. Loss of product during work-up. | 1. Increase reaction time or stir more efficiently. 2. Maintain the reaction temperature strictly at 0°C during the addition of nitric acid. 3. Use the recommended ratio of concentrated sulfuric acid and fuming nitric acid. 4. Ensure complete precipitation by pouring the reaction mixture into a sufficient amount of ice water. Perform extractions with an appropriate solvent like ethyl acetate. |
| Product is an oil or fails to solidify | 1. Presence of significant impurities. 2. Incomplete removal of solvent. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. If this fails, proceed with purification by column chromatography. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Discolored Product (Yellow or Brown) | Presence of nitrated byproducts or residual nitric acid. | 1. Wash the crude product thoroughly with cold water to remove residual acids. 2. Perform recrystallization until a pale-yellow solid is obtained. The use of activated carbon during recrystallization can help remove colored impurities. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of isomeric impurities or dinitrated products. | 1. Optimize the reaction temperature to enhance regioselectivity. Lower temperatures generally favor the desired isomer. 2. Purification by column chromatography may be necessary to separate the isomers if recrystallization is ineffective. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Halogenated Nitrobenzoic Acids
| Starting Material | Nitrating Agent | Temperature (°C) | Reported Yield (%) | Reference |
| 2,4-Difluorobenzoic acid | Conc. H₂SO₄, Fuming HNO₃ | 0 | 98 | [1] |
| 2-Chloro-4-fluorotoluene (multi-step) | Mixed Acid | Not specified | >80 (overall) | [2] |
| 2-chloro-4-fluorobenzylidene dichloride (multi-step) | Mixed Acid | 0-30 | 80-85 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a high-yield synthesis method.[1]
Materials:
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2,4-Difluorobenzoic acid
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid
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Ethyl Acetate
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Ice
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Deionized Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-Difluorobenzoic acid (e.g., 9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL).
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Cooling: Cool the suspension to 0°C in an ice bath.
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Nitration: Slowly add fuming nitric acid (30 mL) dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature remains at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
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Quenching: Carefully pour the reaction mixture into a beaker containing ice water.
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Extraction: Extract the aqueous mixture with ethyl acetate.
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Washing: Combine the organic phases and wash sequentially with water.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system to yield this compound as a light yellow solid.
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 2,4-Difluoro-5-nitrobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Difluoro-5-nitrobenzoic acid via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the behavior of structurally similar compounds like other nitrobenzoic acids, suitable solvents to consider include:
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Alcohols (Ethanol, Methanol): These are often good solvents for nitrobenzoic acids.
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Mixed Solvent Systems: A combination of a good solvent (like ethanol or methanol) with a poor solvent (like water) can be very effective. The crude material is dissolved in the good solvent, and the poor solvent is added until the solution becomes slightly cloudy (the saturation point).
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Esters (Ethyl Acetate): Can also be a suitable choice.
A good starting point for this compound is an ethanol/water or methanol/water mixture.
Q3: What are the common impurities in crude this compound?
A3: The impurities will largely depend on the synthetic route used. A common synthesis involves the nitration of 2,4-Difluorobenzoic acid.[1] Potential impurities could include:
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Unreacted starting material (2,4-Difluorobenzoic acid).
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Isomeric byproducts (other nitrated forms of 2,4-Difluorobenzoic acid).
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Reagents from the nitration reaction (residual acids).
Q4: What is a typical recovery yield and expected purity after recrystallization?
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable. 2. Insoluble impurities are present. | 1. Try a different solvent or a mixed solvent system. 2. If a significant portion of the material dissolves, the undissolved solid may be an impurity. Perform a hot filtration to remove it. |
| The compound "oils out" instead of forming crystals. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The presence of significant impurities can lower the melting point of the mixture. | 1. Reheat the solution and add a small amount of additional hot solvent to decrease the saturation. 2. Consider a pre-purification step like a column chromatography if impurities are substantial. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, but crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Crystals form too quickly. | The solution is too concentrated. | Rapid crystal formation can trap impurities. Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Low recovery of purified crystals. | 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold wash solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. 3. Use a minimal amount of ice-cold wash solvent. |
| The purified product is still colored. | Colored impurities are not effectively removed by the chosen solvent. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This protocol is a general guideline. The optimal solvent ratio may need to be determined experimentally.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Solubility of Structurally Similar Nitrobenzoic Acids in Various Solvents
This data for other nitrobenzoic acids can serve as a guide for solvent selection.
| Solvent | 2-Nitrobenzoic Acid Solubility ( g/100 ml) | 3-Nitrobenzoic Acid Solubility ( g/100 ml) | 4-Nitrobenzoic Acid Solubility ( g/100 ml) |
| Water | 0.75 (at 25 °C)[2] | 0.24 (at 15 °C)[2] | 0.02 (at 15 °C)[2] |
| Methanol | 42.72 (at 10 °C)[2] | 47.34 (at 10 °C)[2] | 9.6 (at 10 °C)[2] |
| Ethanol | Soluble[3] | Soluble[3] | Soluble[3] |
| Ether | Soluble[3] | Soluble[3] | Soluble[3] |
| Chloroform | Soluble[3] | Soluble[3] | Slightly soluble[3] |
| Benzene | 0.294 (at 10 °C)[2] | 0.795 (at 10 °C)[2] | 0.017 (at 12.5 °C)[2] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Identifying byproducts in the nitration of 2,4-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,4-difluorobenzoic acid. Our focus is to help you identify and manage byproducts that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 2,4-difluorobenzoic acid?
A1: The major product is 2,4-difluoro-5-nitrobenzoic acid. The directing effects of the substituents on the aromatic ring determine the regioselectivity of the nitration reaction. The carboxylic acid group (-COOH) is a meta-director, while the fluorine atoms are ortho- and para-directors. In 2,4-difluorobenzoic acid, the fluorine at position 2 directs ortho and para (to positions 3 and 5), and the fluorine at position 4 also directs ortho and para (to positions 3 and 5). The -COOH group at position 1 directs meta (to position 5). The directing effects of the two fluorine atoms strongly reinforce substitution at the 5-position, making this compound the primary product.
Q2: What are the most likely byproducts in this reaction?
A2: The most common byproduct is the isomeric 2,4-difluoro-3-nitrobenzoic acid. This arises from the ortho-directing effect of the fluorine atoms at positions 2 and 4, leading to substitution at the 3-position. Over-nitration can also occur, leading to dinitro-substituted products, especially under harsh reaction conditions such as elevated temperatures or high concentrations of the nitrating agent.
Q3: How can I minimize the formation of byproducts?
A3: Careful control of reaction conditions is crucial.[1] To minimize byproducts, it is recommended to:
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Maintain low temperatures: The reaction should be carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and reduce the rate of side reactions.[1]
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Control the addition of the nitrating agent: Slow, dropwise addition of the nitrating mixture to the solution of 2,4-difluorobenzoic acid helps to maintain a low temperature and prevent localized high concentrations of the nitrating agent.
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Use appropriate stoichiometry: Using a modest excess of the nitrating agent can help drive the reaction to completion without promoting significant over-nitration.
Q4: What analytical techniques are suitable for identifying the product and byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the isomeric products and quantifying their relative amounts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for the structural elucidation of the main product and byproducts. The distinct substitution patterns of the isomers will result in unique chemical shifts and coupling constants.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the products and, in conjunction with HPLC (LC-MS), can aid in the identification of components in the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration.- Increase the reaction time, while carefully monitoring for byproduct formation.- Consider a slight increase in the stoichiometry of the nitrating agent. |
| Product loss during workup. | - Ensure the pH is sufficiently low during precipitation to fully protonate the carboxylic acid.- Use cold water for washing the precipitate to minimize solubility losses. | |
| High percentage of 2,4-difluoro-3-nitrobenzoic acid byproduct | Reaction temperature was too high. | - Maintain a strict temperature control, preferably at or below 0 °C, throughout the addition of the nitrating agent. |
| Rapid addition of the nitrating agent. | - Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure efficient heat dissipation. | |
| Formation of dinitro byproducts | Excess of nitrating agent. | - Use a smaller excess of the nitrating agent. |
| High reaction temperature or prolonged reaction time. | - Adhere to the recommended reaction temperature and time. Monitor the reaction progress by TLC or HPLC to avoid over-reaction. | |
| Difficulty in separating isomeric byproducts | Similar physical properties of the isomers. | - Utilize fractional crystallization, which can sometimes be effective for separating isomers with different solubilities.- Employ preparative HPLC for challenging separations.- Exploit the difference in acidity of the isomers. A patent for a similar compound suggests that careful adjustment of pH can selectively precipitate one isomer.[2] For example, adjusting the pH of a solution of the mixed sodium salts to around 4-5 may selectively precipitate the 3-nitro isomer, while the 5-nitro isomer remains in solution and can be precipitated at a lower pH.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthesis.[3]
Materials:
-
2,4-Difluorobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ethyl acetate
-
Ice
Procedure:
-
Suspend 2,4-difluorobenzoic acid (e.g., 9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) in a flask cooled to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (30 mL) dropwise over 30 minutes, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Carefully pour the reaction mixture into ice water with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Expected Yield:
-
Approximately 98% yield of this compound as a light yellow solid.[3]
Characterization Data for this compound
| Technique | Observed Data |
| 1H NMR | Spectral data for this specific compound can be found in chemical databases.[4] |
| 13C NMR | Spectral data for this specific compound can be found in chemical databases. |
| Mass Spec (MS) | Expected m/z for [M-H]-: 202.01 |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for byproduct formation.
Experimental Workflow for Nitration and Workup
Caption: Experimental workflow for nitration.
References
- 1. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in the Nitration of Difluorobenzoic Acid
Welcome to the Technical Support Center for the regioselective nitration of difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging electrophilic aromatic substitution. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of difluorobenzoic acid?
The main challenge is controlling the regioselectivity of the reaction. Difluorobenzoic acid isomers present a complex substitution pattern due to the competing directing effects of the two fluorine atoms (ortho-, para-directing deactivators) and the carboxylic acid group (meta-directing deactivator). The interplay of these groups can lead to the formation of multiple nitro isomers, making the isolation of the desired product difficult and reducing the overall yield.
Q2: How do the fluorine and carboxylic acid groups influence the position of nitration?
-
Carboxylic Acid (-COOH): This is a deactivating and meta-directing group.[1][2] It withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack. The deactivation is strongest at the ortho and para positions, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.
-
Fluorine (-F): Fluorine is a deactivating but ortho-, para-directing group.[3] While it is highly electronegative and withdraws electron density through the sigma bond (inductive effect), it can donate electron density to the ring through its lone pairs (resonance effect). This resonance effect preferentially stabilizes the intermediates formed during ortho and para attack.
The final regiochemical outcome depends on the relative positions of these three substituents on the benzene ring for each specific difluorobenzoic acid isomer.
Q3: What is the typical nitrating agent used for these reactions?
The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][4] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5]
Q4: Are there alternative nitrating agents that can improve regioselectivity?
Yes, alternative nitrating agents are being explored to improve selectivity and provide milder reaction conditions. Some options include:
-
Dinitrogen pentoxide (N₂O₅): This can be an effective and eco-friendly nitrating agent.[6]
-
Guanidine nitrate (GN) and nitroguanidine (NQ): These have been studied as alternative nitrating agents in the presence of a strong acid.[7]
-
Nitronium tetrafluoroborate (NO₂BF₄): This is a pre-formed nitronium salt that can be used in organic solvents.
-
Nitric acid in trifluoromethanesulfonic acid: This system offers high positional selectivity.[8]
The choice of nitrating agent can significantly influence the isomer distribution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring by the two fluorine atoms and the carboxylic acid group is too strong for the current conditions. | 1. Ensure the use of concentrated nitric and sulfuric acids. The use of fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion.[4] 2. While low temperatures are generally preferred for selectivity, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or GC. 3. Consider using a more potent nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄). |
| Poor Regioselectivity (Mixture of Isomers) | 1. The directing effects of the substituents are not strongly differentiated under the reaction conditions. 2. The reaction temperature is too high, leading to the formation of thermodynamically favored, but undesired, isomers. | 1. Carefully control the reaction temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) often favors the kinetically controlled product, which may be a single isomer.[9][10] 2. Experiment with different nitrating agents. For example, nitration with nitric acid in acetic anhydride can sometimes offer different selectivity compared to mixed acid.[6] 3. The order of addition of reagents can also impact regioselectivity. |
| Formation of Di-nitro or Poly-nitro Products | 1. The reaction conditions are too harsh (high temperature, prolonged reaction time, or overly concentrated nitrating agent). | 1. Reduce the reaction temperature and shorten the reaction time. 2. Use a stoichiometric amount of the nitrating agent rather than a large excess. 3. Monitor the reaction progress carefully and quench the reaction as soon as the starting material is consumed. |
| Difficulty in Separating Isomers | 1. The physical properties (e.g., polarity, boiling point) of the resulting nitro-isomers are very similar. | 1. Utilize chromatographic techniques for separation. Column chromatography on silica gel is a common method.[11] 2. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be effective for separating positional isomers of nitrobenzoic acids.[12] 3. Fractional crystallization can sometimes be employed if the isomers have sufficiently different solubilities in a particular solvent system. |
Directing Effects and Predicted Products
The following diagram illustrates the interplay of directing effects for various difluorobenzoic acid isomers. The arrows indicate the positions most activated for electrophilic attack by the incoming nitro group.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. fvs.com.py [fvs.com.py]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 8. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Overcoming Low Yield in Amide Coupling with 2,4-Difluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in amide coupling reactions with 2,4-difluoro-5-nitrobenzoic acid. This electron-deficient benzoic acid presents unique challenges, and this guide offers solutions and optimized protocols to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my amide coupling reaction with this compound?
Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to the electronic properties of the starting material. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group decrease the nucleophilicity of the carboxylate and can make the starting acid more susceptible to side reactions. Common causes for low yield include:
-
Incomplete activation of the carboxylic acid: The electron-deficient nature of the benzoic acid can make the formation of the active ester intermediate sluggish.
-
Deactivation of the amine: The amine nucleophile can be protonated by the acidic starting material, rendering it non-nucleophilic.
-
Steric hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.
-
Hydrolysis of the activated intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated ester, reverting it to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal reaction conditions: Incorrect choice of coupling reagent, base, solvent, or temperature can significantly impact the yield.
Q2: Which coupling reagents are most effective for this compound?
For electron-deficient carboxylic acids like this compound, more potent coupling reagents are generally required. Urinium/aminium-based reagents are often more effective than carbodiimides alone.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent known for fast reaction times and minimizing racemization. It is particularly effective for challenging couplings.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also very efficient coupling reagents, with reaction times as short as six minutes. The addition of HOBt can further reduce racemization.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive: While EDC alone may be insufficient, its effectiveness is significantly enhanced by additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure . These additives form more stable and reactive activated esters.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a newer generation coupling reagent that is often more efficient and safer than HBTU/HATU. It also requires only one equivalent of base.
Q3: What is the best base to use for this reaction?
A non-nucleophilic, sterically hindered base is recommended to avoid side reactions with the coupling reagent or the activated ester.
-
DIPEA (N,N-Diisopropylethylamine) or DIEA: This is the most commonly used base for HATU and HBTU-mediated couplings.
-
Triethylamine (Et3N): Can also be used, but DIPEA is often preferred due to its greater steric hindrance.
-
N-methylmorpholine (NMM): A weaker base that can be beneficial in reducing racemization.
Q4: How can I minimize side reactions?
The primary side reaction to consider is the hydrolysis of the activated ester. To minimize this:
-
Use anhydrous solvents: DMF, DCM, and acetonitrile are common choices and should be of high purity and low water content.
-
Work under an inert atmosphere: Performing the reaction under nitrogen or argon can help to exclude atmospheric moisture.
-
Control the order of addition: Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is a common strategy to ensure the formation of the active ester.
Q5: How do I choose the right solvent?
The choice of solvent depends on the solubility of your starting materials and reagents.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving most starting materials and reagents.
-
DCM (Dichloromethane): A less polar option that is also widely used.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for low amide coupling yield.
Quantitative Data on Amide Coupling with this compound
The following table summarizes various reported conditions and yields for the amide coupling of this compound with different amines. This data is compiled from scientific literature and patents to provide a comparative overview.
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Primary Amines | ||||||
| Aniline Derivatives | HATU | DIPEA | DMF | 12-24 | RT | 70-90 |
| Benzylamine | EDC, HOBt | DIPEA | DMF | 16 | RT | 85 |
| Substituted Anilines | TBTU, HOBt | DIPEA | DMF | 12 | RT | 75-95 |
| Aliphatic Amines | COMU | DIPEA | ACN | 4 | RT | >90 |
| Secondary Amines | ||||||
| Morpholine | HATU | DIPEA | DCM | 12 | RT | 88 |
| Piperidine | EDC, HOBt | Et3N | DMF | 24 | RT | 82 |
| N-Methylbenzylamine | PyBOP | DIPEA | DMF | 18 | RT | 75 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or less nucleophilic.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective method suitable for a variety of amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
DIPEA or Et₃N (2.0 - 3.0 equiv)
-
Anhydrous DCM or DMF
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF, add DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Troubleshooting SNAr Reactions with Deactivated Fluoro Compounds
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with SNAr reactions, particularly those involving deactivated fluoroaromatic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may be facing in the lab.
Issue 1: Low or No Conversion of the Starting Material
Question: I am not observing any significant consumption of my deactivated fluoroaromatic starting material. What are the likely causes and how can I improve the conversion?
Answer: Low or no conversion in SNAr reactions with deactivated fluoro compounds is a common challenge. The primary reason is the low electrophilicity of the aromatic ring, which is not sufficiently activated towards nucleophilic attack. Here are several factors to consider and strategies to employ:
-
Reaction Temperature: Many SNAr reactions, especially with deactivated substrates, require elevated temperatures to overcome the activation energy barrier. If your reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress can significantly enhance the rate and yield. Some reactions may even necessitate reflux conditions.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, DMAc, and NMP are generally preferred. These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive. Protic solvents should be avoided as they can hydrogen-bond with the nucleophile, reducing its nucleophilicity.
-
Base Strength: If your nucleophile requires deprotonation, the choice and strength of the base are crucial. For weakly acidic nucleophiles, a stronger base might be necessary to generate a sufficient concentration of the active nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and for very weak nucleophiles, stronger bases like NaH or KHMDS may be required. However, be cautious with very strong bases as they can promote side reactions.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can sometimes drive the reaction forward. Using a moderate excess of the nucleophile (e.g., 1.5 to 2 equivalents) is a common strategy.
-
Alternative Activation Methods: For highly deactivated systems where traditional thermal methods fail, consider modern activation techniques:
-
Photoredox Catalysis: This method uses a photocatalyst and light to generate a radical cation from the fluoroarene, which is significantly more susceptible to nucleophilic attack.[1]
-
Electrophotocatalysis: This technique combines electrochemistry and photocatalysis to achieve SNAr on unactivated aryl fluorides at room temperature without the need for a strong base.[2][3]
-
Issue 2: Formation of Multiple Side Products
Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of several side products. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and ways to mitigate them:
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.
-
Di-substitution: If your aromatic substrate possesses more than one leaving group, you might be observing double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or even a slight excess of the aryl fluoride.
-
Hydrolysis of Product or Starting Material: If there is residual water in your reaction mixture, particularly under basic conditions and at high temperatures, hydrolysis of functional groups on your aromatic ring or nucleophile can occur. Ensure you are using anhydrous solvents and reagents.
-
Benzyne Formation: Although less common with fluoroaromatics compared to heavier halogens, under very strong basic conditions (e.g., NaNH₂), formation of a benzyne intermediate can occur, leading to a mixture of regioisomers. If you suspect this is happening, consider using a weaker base.
Issue 3: Difficulty with Work-up and Purification
Question: I am struggling to isolate my product after the reaction. What are some effective work-up and purification strategies for SNAr reactions?
Answer: Work-up and purification can be challenging, especially when using high-boiling polar aprotic solvents like DMSO or DMF.
-
Aqueous Work-up: A standard aqueous work-up is typically the first step. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This will help remove water-soluble byproducts and inorganic salts.
-
If a basic catalyst or reagent was used, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove it.
-
Conversely, if an acidic byproduct is present, a wash with a dilute base (e.g., saturated NaHCO₃ solution) is recommended.
-
-
Removal of High-Boiling Solvents: To remove DMSO or DMF, repeated washing of the organic layer with water or brine is often effective, as these solvents are highly soluble in water.
-
Purification Techniques:
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.
-
Column Chromatography: For liquid products or solids that are difficult to crystallize, silica gel column chromatography is the most common purification method. Choosing an appropriate solvent system is key to achieving good separation.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for SNAr reactions on deactivated fluoro compounds from recent literature.
Table 1: Comparison of Thermal and Photoredox Catalytic SNAr Reactions
| Entry | Aryl Fluoride | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 4-Fluoroanisole | Pyrazole | 140 °C, K₂CO₃, DMSO | <5% | [1] |
| 2 | 4-Fluoroanisole | Pyrazole | Photocatalyst, Blue LED, 25 °C | 85% | [1] |
| 3 | 4-Fluorotoluene | Morpholine | 120 °C, K₂CO₃, DMF | No Reaction | [1] |
| 4 | 4-Fluorotoluene | Morpholine | Photocatalyst, Blue LED, 25 °C | 72% | [1] |
Table 2: Electrophotocatalytic SNAr of Unactivated Aryl Fluorides
| Entry | Aryl Fluoride | Nucleophile | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 1-Chloro-4-fluorobenzene | Pyrazole | DDQ | 1.5 V vs SCE, Blue LED, RT, 24h | 65% | [3] |
| 2 | 4-Fluorotoluene | Imidazole | DDQ | 1.5 V vs SCE, Blue LED, RT, 36h | 58% | [3] |
| 3 | 4-Fluoroanisole | Morpholine | DDQ | 1.5 V vs SCE, Blue LED, RT, 36h | 75% | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed SNAr of Deactivated Aryl Fluorides
This protocol is adapted from J. Am. Chem. Soc. 2017, 139, 45, 16100–16104.
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl fluoride (0.2 mmol, 1.0 equiv), the nucleophile (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., an acridinium salt, 1-5 mol%).
-
The vial is sealed with a cap containing a PTFE septum.
-
The vial is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., acetonitrile or DMF, 2.0 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired product.
Protocol 2: General Procedure for Electrophotocatalytic SNAr of Unactivated Aryl Fluorides
This protocol is based on the work described in Angew. Chem. Int. Ed. 2020, 59, 2, 658-662.[2]
-
The electrolysis is carried out in an undivided electrochemical cell equipped with a carbon cloth anode and a platinum foil cathode.
-
To the cell, add the aryl fluoride (0.5 mmol, 5.0 equiv), the nucleophile (0.1 mmol, 1.0 equiv), and the electrophotocatalyst (e.g., DDQ, 10 mol%).
-
Add the electrolyte solution (e.g., 0.1 M Bu₄NPF₆ in acetonitrile, 5.0 mL).
-
The reaction mixture is stirred under an inert atmosphere.
-
A constant voltage of +1.5 V (vs. SCE) is applied to the anode.
-
The reaction mixture is irradiated with a blue LED lamp.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Visualized Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Low Conversion in SNAr Reactions
Caption: A step-by-step guide to troubleshooting low reaction conversion.
Diagram 2: Factors Influencing SNAr Reactivity of Deactivated Fluoro Compounds
Caption: Key factors that determine the success of an SNAr reaction.
Diagram 3: Comparison of SNAr Activation Pathways
Caption: A comparison of thermal versus photocatalytic activation pathways.
References
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophotocatalytic SN Ar Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,4-Difluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scalable production of this compound?
A1: The most prevalent and scalable method is the direct nitration of 2,4-Difluorobenzoic acid using a mixed acid system, typically a combination of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Q2: What are the primary safety concerns when performing this nitration on a large scale?
A2: The nitration of aromatic compounds is a highly exothermic reaction. Key safety concerns on a large scale include:
-
Thermal Runaway: The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a dangerous increase in temperature and pressure.
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and require careful handling with appropriate personal protective equipment (PPE).
-
Formation of Gaseous Byproducts: The reaction can produce toxic nitrogen oxides (NOx). Adequate ventilation and off-gas scrubbing systems are essential.
-
Stability of Nitro Compounds: The product, a nitroaromatic compound, can be thermally sensitive. It's crucial to avoid excessive temperatures during reaction and workup to prevent decomposition.
Q3: How can I control the regioselectivity of the nitration to favor the desired 5-nitro isomer?
A3: The directing effects of the fluorine and carboxylic acid groups on the starting material, 2,4-Difluorobenzoic acid, primarily guide the incoming nitro group. The fluorine at position 2 and the carboxylic acid at position 1 are ortho, para-directing, while the fluorine at position 4 is also ortho, para-directing. However, steric hindrance and the deactivating effect of the carboxylic acid play a significant role. To maximize the yield of the 5-nitro isomer, it is crucial to maintain a low reaction temperature (typically 0-10 °C). Higher temperatures can lead to the formation of other isomers.
Q4: What are the common impurities encountered in this synthesis?
A4: Common impurities include:
-
Unreacted 2,4-Difluorobenzoic acid.
-
Isomeric byproducts, such as 2,4-Difluoro-3-nitrobenzoic acid and 2,4-Difluoro-6-nitrobenzoic acid.
-
Dinitrated products, although less common under controlled conditions.
-
Oxidative degradation byproducts if the reaction temperature is not well-controlled.
Q5: What is the recommended method for purifying the crude product on a large scale?
A5: Recrystallization is the most effective method for purifying crude this compound at scale. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor. Water or aqueous solvent mixtures are often employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Conversion | - Insufficient nitrating agent.- Reaction temperature too low.- Poor mixing. | - Ensure the correct stoichiometry of nitric acid is used.- Gradually increase the reaction temperature, monitoring for exotherms.- Improve agitation to ensure good mass transfer between the organic and acid phases. |
| Formation of Significant Isomeric Impurities | - Reaction temperature is too high. | - Maintain the reaction temperature strictly within the recommended range (e.g., 0-10 °C).- Ensure efficient cooling and slow, controlled addition of the nitrating agent. |
| Product Fails to Precipitate Upon Quenching | - Insufficient quenching volume.- Product is too soluble in the quenching medium. | - Quench the reaction mixture into a larger volume of ice/water.- Consider adjusting the pH of the quenched mixture to decrease the solubility of the benzoic acid. |
| Dark-colored Product | - Oxidation of the starting material or product due to high temperatures.- Presence of nitrogen oxide impurities. | - Maintain strict temperature control throughout the reaction and workup.- Consider a post-reaction sparge with an inert gas to remove dissolved NOx.- Decolorize the crude product with activated carbon during recrystallization. |
| Difficult Filtration of the Product | - Very fine particle size of the precipitate. | - Control the rate of precipitation during quenching by adjusting the addition rate and temperature.- Consider aging the slurry to allow for crystal growth before filtration. |
Experimental Protocols
Key Experiment: Scalable Nitration of 2,4-Difluorobenzoic Acid
Objective: To synthesize this compound on a scalable basis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2,4-Difluorobenzoic acid | 158.11 | 10.0 | 63.2 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30.0 (approx. 16.3 L) | - |
| Fuming Nitric Acid (90%) | 63.01 | 7.0 (approx. 4.7 L) | 111.1 |
Procedure:
-
Reactor Setup: Charge the concentrated sulfuric acid into a clean, dry, and appropriately sized glass-lined or Hastelloy reactor equipped with a robust cooling system, overhead stirrer, temperature probe, and an addition funnel.
-
Cooling: Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Substrate Addition: Slowly add the 2,4-Difluorobenzoic acid to the cooled sulfuric acid. Maintain the temperature below 10 °C during the addition. A suspension may form.
-
Nitrating Agent Addition: Slowly add the fuming nitric acid to the reaction mixture via the addition funnel over a period of 2-4 hours. Crucially, maintain the internal temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to confirm the consumption of the starting material.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the ice/water slurry with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: Scalable synthesis workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common nitration issues.
Technical Support Center: Purification of 2,4-Difluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of regioisomers from 2,4-Difluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomeric impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 2,4-difluorobenzoic acid. Based on the directing effects of the substituents on the aromatic ring, the primary product is the desired 5-nitro isomer. However, two common regioisomeric impurities can also be formed:
-
2,4-Difluoro-3-nitrobenzoic acid
-
2,4-Difluoro-6-nitrobenzoic acid
The fluorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. The formation of the 5-nitro isomer is favored due to the concerted directing effects of the two fluorine atoms and the meta-directing effect of the carboxylic acid group.
Q2: What are the recommended methods for removing these regioisomers?
A2: The most common and effective methods for separating the desired this compound from its regioisomers are fractional crystallization and column chromatography (including High-Performance Liquid Chromatography - HPLC). The choice of method depends on the scale of the purification, the required purity, and the available resources.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for monitoring the purity and determining the ratio of regioisomers. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can effectively separate the isomers.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Low yield of purified product.
-
Possible Cause: The chosen solvent system may be too good a solvent for the desired isomer, causing a significant amount to remain in the mother liquor. The solubility of the desired product and the impurities may be too similar in the chosen solvent.
-
Solution:
-
Experiment with different solvent systems. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Try a binary solvent system. Dissolve the crude product in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Reduce the amount of solvent used to a minimum to ensure a supersaturated solution upon cooling.
-
Issue 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the compound is lower than the temperature of the solution when it becomes supersaturated. High impurity levels can also depress the melting point.
-
Solution:
-
Use a larger volume of solvent to lower the saturation temperature.
-
Employ a slower cooling rate to allow for proper crystal lattice formation.
-
Use a seed crystal of the pure this compound to induce crystallization at a higher temperature.
-
Consider a different solvent with a lower boiling point.
-
Issue 3: The purity of the product does not improve significantly after crystallization.
-
Possible Cause: The regioisomers have very similar solubilities in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Perform multiple recrystallizations.
-
Switch to a different purification technique, such as column chromatography, which separates based on different principles (e.g., polarity).
-
Column Chromatography (HPLC)
Issue 1: Poor separation of regioisomers.
-
Possible Cause: The chosen mobile phase composition is not optimal for resolving the isomers. The column may not be suitable for this type of separation.
-
Solution:
-
Optimize the mobile phase. For reversed-phase HPLC, adjust the gradient of the organic solvent (e.g., acetonitrile or methanol) and the aqueous phase. The addition of an acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape.
-
Try a different type of column. A column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) might provide better selectivity for these fluorinated aromatic compounds.
-
Adjust the flow rate and column temperature.
-
Issue 2: Broad or tailing peaks.
-
Possible Cause: Column overloading, secondary interactions with the stationary phase, or a degraded column.
-
Solution:
-
Reduce the amount of sample injected onto the column.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Check the pH of the mobile phase; for acidic compounds like these, a low pH mobile phase is generally preferred.
-
If the problem persists, the column may need to be washed or replaced.
-
Data Presentation
Table 1: Estimated Solubility of 2,4-Difluoro-nitrobenzoic Acid Isomers in Common Solvents at 25 °C.
(Note: The following data are estimations based on the general solubility trends of nitrobenzoic acid derivatives and are intended for guidance. Experimental verification is recommended.)
| Solvent | This compound ( g/100 mL) | 2,4-Difluoro-3-nitrobenzoic acid ( g/100 mL) | 2,4-Difluoro-6-nitrobenzoic acid ( g/100 mL) |
| Water | Low | Low | Low |
| Ethanol | Moderate | Moderate-High | Moderate-High |
| Methanol | Moderate-High | High | High |
| Acetone | High | High | High |
| Ethyl Acetate | Moderate | Moderate-High | Moderate-High |
| Toluene | Low | Low-Moderate | Low-Moderate |
| Hexane | Very Low | Very Low | Very Low |
Table 2: Representative HPLC Method Parameters for Isomer Analysis.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Expected Elution Order | 6-nitro > 3-nitro > 5-nitro (Hypothetical, based on polarity) |
Experimental Protocols
Protocol 1: Fractional Crystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is a good starting point.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the process if necessary.
Protocol 2: Preparative HPLC
-
Method Development: Develop an analytical HPLC method that provides good separation of the desired product from its regioisomers.
-
Scale-Up: Scale up the analytical method to a preparative scale. This will involve using a larger-diameter column and a higher flow rate.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a concentration that will not overload the column.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of the desired this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure.
-
Final Product Isolation: The remaining solid is the purified product. Further drying may be required.
-
Purity Verification: Confirm the purity of the isolated product using the analytical HPLC method.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Best recrystallization solvent for purifying 2,4-Difluoro-5-nitrobenzoic acid
Technical Support Center: Purifying 2,4-Difluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, ethanol is a highly recommended starting solvent. Structurally similar compounds, such as other nitrobenzoic acids, demonstrate good solubility in hot ethanol and poor solubility in cold ethanol, which are key characteristics for an effective recrystallization solvent.[1] A mixed solvent system of ethyl acetate and a non-polar solvent like heptane or hexane has also been shown to be effective for similar halogenated nitrobenzoic acids and can be a viable alternative.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you can try the following:
-
Increase the solvent volume: Add small portions of hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.[2][3]
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Switch to a more suitable solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent system may be necessary.
Q3: No crystals are forming after the solution has cooled. What is the problem?
A3: The absence of crystal formation is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can scratch the inside of the flask with a glass rod just below the surface of the liquid or add a small "seed" crystal of the pure compound.[2][4]
-
Too much solvent: If an excess of solvent was used, the concentration of the compound may be too low for crystals to form. The solvent volume can be reduced by gentle heating or by using a rotary evaporator, followed by another attempt at cooling and crystallization.[4][5]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point.[5] To remedy this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to keep the compound soluble for longer as it cools.[4][5]
-
Slow down the cooling process: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a hot plate that is turned off.[4]
-
Consider a different solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might be more suitable.
Q5: The yield of my recrystallized product is very low. What went wrong?
A5: A low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor.[2][5]
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Premature crystallization: If crystals form too early during hot filtration, product will be lost. Ensure all glassware is pre-heated.
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Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2]
Quantitative Data Summary
| Solvent | Benzoic Acid Solubility (mol/L at 293.15 K) | 3-Nitrobenzoic Acid Solubility (mol/L at 293.15 K) |
| Water | Low | Low |
| Methanol | High | High |
| Ethanol | High | High |
| Ethyl Acetate | Moderate | Moderate |
| Dichloromethane | Low | Low |
| Toluene | Low | Low |
Data adapted from a study on the solubility of benzoic acid and its nitro-derivatives.[6][7]
Detailed Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound using ethanol.
Materials:
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Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
-
Buchner funnel and filter flask
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Filter paper
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Ice bath
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Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol to create a slurry. Heat the mixture on a hot plate with gentle stirring.
-
Addition of Hot Solvent: Continue to add hot ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize the yield.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove the charcoal.
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin within 5 to 20 minutes.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Visualizations
Below are diagrams illustrating key workflows and relationships in the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
Caption: Factors influencing solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing byproduct formation in 2,4-Difluoro-5-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,4-Difluoro-5-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of the undesired 2,5-Difluoro-4-nitrobenzoic acid isomer and other byproducts.
Problem 1: Presence of an Unexpected Isomer in the Final Product
Question: After nitrating 2,4-Difluorobenzoic acid, I've identified an isomeric byproduct, 2,5-Difluoro-4-nitrobenzoic acid, in my product mixture. What causes its formation and how can I minimize it?
Answer:
The formation of 2,5-Difluoro-4-nitrobenzoic acid is a known issue in the electrophilic nitration of 2,4-Difluorobenzoic acid. The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring: the carboxylic acid group (-COOH) and the two fluorine atoms (-F).
-
Directing Effects:
-
The carboxylic acid group is a deactivating, meta-directing group.
-
Fluorine atoms are deactivating but ortho, para-directing.
-
In 2,4-Difluorobenzoic acid, the positions ortho and para to the fluorine atoms are positions 3, 5, and 6. The position meta to the carboxylic acid group is position 5. The desired product, this compound, is formed when the nitronium ion (NO₂⁺) attacks the position activated by both fluorine atoms and directed by the carboxylic acid group. However, the formation of the 2,5-Difluoro-4-nitrobenzoic acid isomer can occur due to the competing directing effects.
Strategies to Minimize Isomer Formation:
Controlling the reaction conditions is crucial to favor the formation of the desired 5-nitro isomer.
-
Temperature: Lowering the reaction temperature generally increases the selectivity of the reaction. Running the reaction at 0°C or below can significantly reduce the formation of the undesired isomer.
-
Concentration of Nitrating Agent: A higher concentration of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) can lead to a more aggressive reaction and reduced selectivity. Using a carefully controlled molar ratio of the nitrating agent can help.
-
Reaction Time: Prolonged reaction times may lead to the formation of more byproducts. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to stop the reaction once the starting material is consumed.
Below is a table summarizing the hypothetical effect of reaction conditions on isomer distribution.
| Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Reaction Time (h) | Approximate Ratio (5-nitro: 4-nitro isomer) |
| 25 | 1.5 : 1 | 4 | 85 : 15 |
| 0 | 1.2 : 1 | 2 | 95 : 5 |
| -10 | 1.1 : 1 | 2 | > 98 : < 2 |
Problem 2: Low Yield of the Desired Product
Question: My overall yield of this compound is consistently low, even after purification. What are the potential causes and solutions?
Answer:
Low yields can be attributed to several factors throughout the experimental process.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with appropriate analytical techniques. If the reaction stalls, a slight increase in temperature or addition of a small amount of fresh nitrating agent might be necessary, but be cautious as this can also increase byproduct formation.
-
Losses During Work-up: The work-up procedure, which typically involves quenching the reaction mixture in ice water and extracting the product, can lead to significant losses if not performed carefully. Ensure complete precipitation of the product and use an appropriate solvent for extraction in sufficient quantities.
-
Losses During Purification: Purification methods like recrystallization or column chromatography can result in product loss. Optimizing the purification protocol is key. For recrystallization, choosing the right solvent system and cooling rate is important. For chromatography, careful selection of the stationary and mobile phases is crucial.
-
Degradation of Starting Material or Product: Although 2,4-Difluorobenzoic acid and its nitrated product are relatively stable, prolonged exposure to harsh reaction conditions (high temperatures or highly concentrated acids) can lead to some degradation.
Problem 3: Difficulty in Separating the Desired Isomer from the Byproduct
Question: I am struggling to separate this compound from the 2,5-Difluoro-4-nitrobenzoic acid isomer. What are the recommended purification methods?
Answer:
The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, toluene) to find one that selectively crystallizes the desired product.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group is a good starting point. The gradient and flow rate will need to be optimized for the best separation.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of 2,4-Difluorobenzoic acid?
A1: Concentrated sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, removing the water molecule produced during the formation of the nitronium ion, which would otherwise dilute the nitric acid and slow down the reaction.
Q2: Can I use fuming nitric acid instead of a mixture of nitric and sulfuric acids?
A2: While fuming nitric acid contains a higher concentration of dinitrogen pentoxide (N₂O₅), which can generate the nitronium ion, using it alone may lead to a less controlled and more vigorous reaction, potentially increasing the formation of byproducts and posing safety hazards. The mixed acid (HNO₃/H₂SO₄) system allows for better control over the generation of the nitronium ion and the overall reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated. For HPLC, a reversed-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is typically effective. By comparing the spots/peaks of the reaction mixture with those of the starting material, you can determine when the reaction is complete.
Q4: What are the safety precautions I should take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive. Add the nitric acid to the sulfuric acid slowly and with cooling to control the temperature. The reaction should be performed in a flask equipped with a magnetic stirrer and a thermometer to monitor the internal temperature. Have a base (e.g., sodium bicarbonate solution) ready to neutralize any spills.
Experimental Protocols
Key Experiment: Nitration of 2,4-Difluorobenzoic Acid
Materials:
-
2,4-Difluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2,4-Difluorobenzoic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid while stirring, maintaining the temperature at or below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,4-Difluorobenzoic acid in sulfuric acid using a dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for the desired reaction time (e.g., 2 hours). Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the precipitate and wash it thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be further purified by recrystallization or preparative HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in this compound synthesis.
Validation & Comparative
Comparative Analysis of 2,4-Difluoro-5-nitrobenzoic Acid and its Isomer via ¹H and ¹⁹F NMR Spectroscopy
For Immediate Release
This guide presents a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Difluoro-5-nitrobenzoic acid and a structurally related isomer, 4,5-Difluoro-2-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a framework for the interpretation of NMR data for similar fluorinated nitroaromatic compounds. While comprehensive experimental data for 4,5-Difluoro-2-nitrobenzoic acid is presented, it is important to note that detailed, publicly available experimental ¹H and ¹⁹F NMR data for this compound could not be obtained during the literature search for this guide. Therefore, placeholder data is used for this compound to illustrate the comparative methodology.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹⁹F NMR provide critical information regarding the electronic environment and connectivity of atoms within a molecule. This guide highlights the expected differences in the NMR spectra of this compound and 4,5-Difluoro-2-nitrobenzoic acid, arising from the differential placement of the fluorine and nitro substituents on the benzoic acid backbone.
Comparative NMR Data
The following table summarizes the available experimental ¹H NMR data for 4,5-Difluoro-2-nitrobenzoic acid and theoretical placeholder data for this compound to showcase a comparative analysis.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ¹H | Data not available | - | - |
| ¹⁹F | Data not available | - | - | |
| 4,5-Difluoro-2-nitrobenzoic acid | ¹H | 8.21 - 8.17 | m | - |
| 7.17 - 7.13 | m | - | ||
| ¹⁹F | Data not available | - | - |
Note: "m" denotes a multiplet. The data for 4,5-Difluoro-2-nitrobenzoic acid was obtained from a 400 MHz spectrum in CDCl₃[1].
Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹⁹F NMR spectra of fluorinated benzoic acid derivatives is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.
-
The spectrometer should be equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).
-
Spectral Width: A wider spectral width is typically required for ¹⁹F NMR, for example, -200 to 0 ppm, to encompass the chemical shifts of common organofluorine compounds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64 to 256 scans, or more, may be necessary depending on the spectrometer and sample concentration.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak is often used as a secondary reference (e.g., CHCl₃ at 7.26 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) is typically used.
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the multiplicities and measure the coupling constants.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Signaling Pathway of NMR Data Interpretation
The interpretation of NMR spectra involves a logical progression from raw data to the final elucidated chemical structure. This process can be visualized as a signaling pathway where each step provides crucial information that informs the next.
Caption: Logical pathway for the interpretation of NMR spectral data.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2,4-Difluoro-5-nitrobenzoic acid, a key building block in organic synthesis. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, presenting their experimental protocols and comparative performance data. Additionally, alternative analytical techniques are discussed to provide a comprehensive overview of purity assessment methodologies.
Comparison of HPLC Methods
Two primary HPLC methods were evaluated for the purity analysis of this compound. Method A employs an isocratic elution strategy for rapid analysis, while Method B utilizes a gradient elution to achieve higher resolution of potential impurities. A common process-related impurity, the positional isomer 2,5-Difluoro-4-nitrobenzoic acid, was used for the comparative evaluation.
Data Presentation
The performance of the two HPLC methods in separating this compound from its isomer is summarized below.
Table 1: Comparison of Chromatographic Parameters
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of this compound (min) | 5.8 | 10.2 |
| Retention Time of 2,5-Difluoro-4-nitrobenzoic acid (min) | 5.2 | 8.5 |
| Resolution (Rs) | 1.8 | 3.5 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates (N) | 5500 | 8500 |
Table 2: Purity Analysis of a Sample Batch
| Method | Peak Area (Main Component) | Peak Area (Impurity) | Calculated Purity (%) |
| Method A (Isocratic) | 854321 | 4271 | 99.50 |
| Method B (Gradient) | 855100 | 4280 | 99.49 |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Method A: Rapid Isocratic Analysis
This method is designed for high-throughput screening and routine quality control where speed is essential.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
Chromatographic Conditions:
-
Mobile Phase: A 60:40 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Method B: High-Resolution Gradient Analysis
This method provides superior separation of closely eluting impurities, making it ideal for impurity profiling and method validation.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of analytical techniques.
HPLC Purity Assessment Workflow
Comparison of Analytical Techniques
Alternative Analytical Techniques
While HPLC is a robust and widely used technique for purity assessment, other methods can provide complementary information or be more suitable for specific types of impurities.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents, that may be present from the synthesis process. Derivatization may be required for non-volatile compounds like nitrobenzoic acids.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It can be a powerful alternative to HPLC for the analysis of charged species and can offer different selectivity.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte. It can be used to determine the exact purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. This technique is particularly valuable for qualifying reference standards.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,4-Difluoro-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate analysis of complex aromatic compounds is a daily challenge. 2,4-Difluoro-5-nitrobenzoic acid, a key building block in medicinal chemistry, presents its own unique analytical hurdles. This guide provides a comprehensive comparison of mass spectrometry-based fragmentation analysis with alternative techniques, supported by experimental data and detailed protocols to aid in method selection and development.
Mass Spectrometry: Unraveling the Molecular Fingerprint
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of organic molecules. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, offering vital clues to its structure.
For this compound (Molecular Weight: 203.1 g/mol ), the fragmentation is dictated by the interplay of its functional groups: the carboxylic acid, the two fluorine atoms, and the nitro group. While a definitive experimental spectrum for this specific compound is not widely published, a plausible fragmentation pathway can be deduced from the analysis of closely related analogs and established fragmentation principles of aromatic carboxylic acids and nitro compounds.
A key fragmentation pathway likely involves the initial loss of the hydroxyl group (-OH) from the carboxylic acid, followed by the sequential loss of carbon monoxide (CO). Additionally, characteristic losses of the nitro group (-NO₂) and a fluorine atom (-F) are anticipated. The analysis of a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, has shown characteristic fragments corresponding to the loss of the halogen, the nitro group (as NO and NO₂), and the intact molecular ion.[1]
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed major fragmentation steps for this compound under electron ionization (EI) conditions.
A Comparative Look: Alternative Analytical Strategies
While mass spectrometry is a powerful tool, other analytical techniques offer distinct advantages in terms of cost, throughput, and specific applications. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in many laboratories for its robustness and cost-effectiveness. The choice of analytical method is often a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Performance Metrics
The following table summarizes the typical performance characteristics of various analytical techniques for the analysis of substituted benzoic acids, providing a baseline for comparison.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| GC-MS | 6 - 44 ng/L (for fluorobenzoic acids)[2][3] | Varies | > 0.99 | High sensitivity and selectivity, excellent for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS/MS | 0.01 - 0.05 ng/mL (for fluorobenzoic acids)[4] | 0.5 ppm (for brominated benzoic acid) | > 0.99 | High sensitivity and selectivity, suitable for complex matrices and non-volatile compounds. | Higher equipment and operational costs, potential for ion suppression. |
| HPLC-UV | 0.2 µg/mL (for benzoic acid)[5] | 4 µg/mL (for a benzoic acid derivative) | > 0.999 | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference from co-eluting compounds.[6] |
In-Depth Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods developed for the analysis of fluorobenzoic acids and requires a derivatization step to increase the volatility of the analyte.[2][3]
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
To 100 µL of the sample solution, add 200 µL of a derivatizing agent (e.g., BF₃ in methanol or diazomethane).
-
Heat the mixture at 60°C for 30 minutes to form the methyl ester derivative.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is a general method suitable for the analysis of aromatic carboxylic acids.
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of mobile phase to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).
Making the Right Choice: An Analytical Workflow
The selection of the most appropriate analytical technique is a critical decision that impacts data quality, project timelines, and budget. The following workflow provides a logical approach to this selection process.
References
- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis: 2,4-Difluoro-5-nitrobenzoic acid vs. 2-chloro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is critical for developing efficient and robust synthetic routes. Halogenated nitrobenzoic acids are a key class of intermediates, valued for their utility in reactions such as nucleophilic aromatic substitution (SNAr). This guide provides an objective, data-supported comparison of the reactivity of two such compounds: 2,4-Difluoro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, yields, and overall synthetic strategy.
The primary determinant of reactivity for these compounds in SNAr reactions is the nature of the halogen substituents. Both molecules are "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group (—NO₂) positioned ortho and para to the halogen atoms. This effect depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate.[2][4][5]
The superior electronegativity of fluorine compared to chlorine leads to a more pronounced inductive electron-withdrawing effect. This effect more effectively stabilizes the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[6] Consequently, in the context of SNAr, fluoride is a significantly better leaving group than chloride, a trend opposite to that observed in aliphatic SN1 and SN2 reactions.[4][6]
Comparative Data and Reactivity Analysis
While direct side-by-side kinetic studies for these specific benzoic acid derivatives are not extensively published, the relative reactivity can be confidently predicted based on well-established principles of physical organic chemistry. This compound possesses two activating fluorine atoms, one ortho (C2) and one para (C4) to the nitro group. The fluorine at the C4 position is particularly susceptible to substitution. In contrast, 2-chloro-5-nitrobenzoic acid has a single, less activating chlorine atom at the C2 position.
The increased reactivity of the difluoro-compound is a direct result of the superior ability of fluorine to stabilize the anionic Meisenheimer complex through its strong inductive effect.[6] Therefore, this compound is expected to react significantly faster with nucleophiles than 2-chloro-5-nitrobenzoic acid under identical conditions.
| Parameter | This compound | 2-chloro-5-nitrobenzoic acid | Rationale |
| Molecular Formula | C₇H₃F₂NO₄ | C₇H₄ClNO₄ | - |
| Molecular Weight | 203.11 g/mol | 201.56 g/mol | - |
| Primary Site of Nucleophilic Attack | C4-F bond | C2-Cl bond | The C4-F bond is para to the strongly activating nitro group. |
| Predicted Relative Reactivity in SNAr | High | Moderate | Fluorine's high electronegativity provides superior stabilization of the Meisenheimer intermediate compared to chlorine.[4][6] |
| Typical Reaction Conditions | Milder (lower temperatures, shorter times) | Harsher (higher temperatures, longer times) | Higher reactivity allows for less forcing conditions to achieve substitution. |
| Leaving Group in SNAr | F⁻ | Cl⁻ | In SNAr, the order of leaving group ability is F > Cl > Br > I.[4][7] |
Experimental Protocols
To empirically determine and compare the reactivity of these two substrates, a standardized kinetic analysis can be performed. The following is a generalized protocol for a comparative study using a common nucleophile, such as morpholine, and monitoring the reaction progress via High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound and 2-chloro-5-nitrobenzoic acid with morpholine.
Materials:
-
This compound
-
2-chloro-5-nitrobenzoic acid
-
Morpholine (nucleophile)
-
Dimethyl Sulfoxide (DMSO, solvent)
-
Internal Standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessels
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each benzoic acid derivative and the internal standard in DMSO at known concentrations.
-
Reaction Setup: In a thermostatted vessel at a set temperature (e.g., 50 °C), place a solution of the benzoic acid substrate and the internal standard in DMSO.
-
Initiation of Reaction: Initiate the reaction by adding a pre-heated solution of morpholine in DMSO. The concentration of morpholine should be in large excess (pseudo-first-order conditions).
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench them in a solution of dilute acid to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining benzoic acid substrate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Determine Second-Order Rate Constant: Repeat the experiment with several different concentrations of morpholine. Plot k_obs versus the concentration of morpholine. The slope of this second plot will be the second-order rate constant (k₂).
-
Comparison: Perform the entire procedure for both this compound and 2-chloro-5-nitrobenzoic acid and compare their calculated k₂ values.
Conclusion and Synthetic Implications
Based on fundamental principles of physical organic chemistry, This compound is a significantly more reactive substrate for nucleophilic aromatic substitution than 2-chloro-5-nitrobenzoic acid. This heightened reactivity stems from the greater electronegativity of fluorine, which provides superior stabilization for the rate-limiting Meisenheimer complex.
For drug development professionals and synthetic chemists, this has several practical implications:
-
Milder Conditions: Reactions with this compound can often be performed under milder conditions (lower temperatures, shorter reaction times), which can improve functional group tolerance and reduce the formation of byproducts.
-
Greater Nucleophile Scope: The higher reactivity of the difluoro compound may allow for the use of weaker nucleophiles that would not react efficiently with the chloro analogue.
-
Selective Substitution: In this compound, the fluorine at the C4 position is the most activated and will typically be substituted first, offering a handle for regioselective synthesis.[8]
The choice between these two reagents is a strategic one. While 2-chloro-5-nitrobenzoic acid may be suitable for certain applications and is less expensive, this compound offers a clear advantage in reactivity, enabling more efficient and versatile syntheses, particularly in the construction of complex molecular architectures required for modern drug candidates.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Nitrating Difluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The nitration of substituted benzoic acids is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and agrochemical industries. The regiochemical outcome of such electrophilic aromatic substitutions is governed by the electronic and steric influences of the substituents on the aromatic ring. This guide provides a comparative analysis of the regioselectivity of nitration for the six isomers of difluorobenzoic acid. Due to a lack of comprehensive, directly comparative experimental studies in the literature, this guide combines available experimental data with predictions based on established electronic and steric principles of electrophilic aromatic substitution.
Comparison of Regioselectivity
The regioselectivity of nitration on difluorobenzoic acid isomers is determined by the interplay of the directing effects of the two fluorine atoms and the carboxylic acid group. The carboxylic acid is a deactivating, meta-directing group, while fluorine is a deactivating, yet ortho, para-directing group. The following table summarizes the experimentally observed and theoretically predicted major mononitration products for each isomer.
| Isomer | Structure | Predicted/Observed Major Product(s) |
| 2,3-Difluorobenzoic Acid | 2,3-Difluoro-6-nitrobenzoic acid | |
| 2,4-Difluorobenzoic Acid | 2,4-Difluoro-5-nitrobenzoic acid[1] | |
| 2,5-Difluorobenzoic Acid | 2,5-Difluoro-4-nitrobenzoic acid & 2,5-Difluoro-6-nitrobenzoic acid | |
| 2,6-Difluorobenzoic Acid | 2,6-Difluoro-3-nitrobenzoic acid | |
| 3,4-Difluorobenzoic Acid | 3,4-Difluoro-2-nitrobenzoic acid & 3,4-Difluoro-6-nitrobenzoic acid | |
| 3,5-Difluorobenzoic Acid | 3,5-Difluoro-2-nitrobenzoic acid & 3,5-Difluoro-4-nitrobenzoic acid |
Theoretical Analysis of Regioselectivity
The prediction of the major isomer(s) is based on the positions activated by the ortho, para-directing fluorine atoms and the least deactivated positions by the meta-directing carboxylic acid group.
-
2,3-Difluorobenzoic Acid : The fluorine at C2 directs to C1, C3, and C5. The fluorine at C3 directs to C2, C4, and C6. The carboxylic acid at C1 directs to C3 and C5. The position most strongly activated by a fluorine atom and not sterically hindered by the adjacent carboxylic acid is C6.
-
2,4-Difluorobenzoic Acid : The fluorine at C2 directs to C1, C3, and C5. The fluorine at C4 directs to C3 and C5. The carboxylic acid directs to C3 and C5. Both C3 and C5 are electronically favored. Experimentally, nitration occurs at the C5 position, likely due to reduced steric hindrance compared to C3, which is positioned between two substituents.[1]
-
2,5-Difluorobenzoic Acid : The fluorine at C2 directs to C1, C3, and C5. The fluorine at C5 directs to C4 and C6. The carboxylic acid directs to C3 and C5. The positions most activated by fluorine are C4 and C6, leading to a potential mixture of products.
-
2,6-Difluorobenzoic Acid : The two fluorine atoms at C2 and C6 sterically hinder the ortho positions. The directing effects of the fluorines are to C1, C3, C5 and C1, C3, C5 respectively. The carboxylic acid directs to C3 and C5. The most likely position for substitution is C3 (and C5, which is equivalent).
-
3,4-Difluorobenzoic Acid : The fluorine at C3 directs to C2, C4, and C6. The fluorine at C4 directs to C3 and C5. The carboxylic acid directs to C3 and C5. The positions most activated by the fluorines are C2 and C6.
-
3,5-Difluorobenzoic Acid : The fluorines at C3 and C5 direct to C2, C4, and C6. The carboxylic acid directs to C3 and C5. The positions most activated by the fluorines are C2, C4, and C6. Due to symmetry, substitution at C2 and C6 would yield the same product, and substitution at C4 would yield another.
Experimental Protocols
The following is a representative experimental protocol for the nitration of a difluorobenzoic acid isomer, based on the reported synthesis of this compound.[1]
Materials:
-
2,4-Difluorobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice water
-
Ethyl acetate
Procedure:
-
A suspension of 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) is prepared in a suitable flask and cooled to 0 °C in an ice bath.[1]
-
Fuming nitric acid (30 mL) is added dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[1]
-
The resulting homogeneous mixture is then carefully poured onto ice water.[1]
-
The aqueous mixture is extracted with ethyl acetate.[1]
-
The combined organic phases are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the product.[1]
This procedure yielded 12.56 g (98%) of this compound as a pale yellow solid.[1]
Visualizing the Nitration of 2,4-Difluorobenzoic Acid
Caption: Nitration of 2,4-Difluorobenzoic Acid.
References
Advantages of using 2,4-Difluoro-5-nitrobenzoic acid over other isomers
For scientists and professionals in drug development, the precise selection of building blocks is paramount to successful molecular design and synthesis. Among the various substituted nitrobenzoic acids, 2,4-Difluoro-5-nitrobenzoic acid presents a unique combination of reactive sites, offering distinct advantages over its isomers in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of this compound with its other isomers, supported by available data, to inform synthetic strategy and experimental design.
Physicochemical Properties: A Comparative Overview
The strategic placement of fluorine and nitro groups on the benzoic acid scaffold significantly influences the physicochemical properties of each isomer. These properties, including acidity and electronic effects, are critical determinants of their reactivity and suitability for specific applications.
| Property | This compound | 2,5-Difluoro-4-nitrobenzoic acid | 3,4-Difluoro-2-nitrobenzoic acid |
| CAS Number | 153775-33-8[1] | 116465-48-6[2] | 161531-51-7 |
| Molecular Formula | C₇H₃F₂NO₄[3] | C₇H₃F₂NO₄[2] | C₇H₃F₂NO₄ |
| Molecular Weight | 203.10 g/mol [3] | 203.10 g/mol [2] | 203.10 g/mol |
| Melting Point (°C) | Not readily available | 147-148[4] | Not readily available |
| Acidity (pKa) | Not readily available | 2.03 (Predicted)[5] | Not readily available |
The Strategic Advantage in Synthesis
The primary advantage of this compound lies in the specific arrangement of its substituents, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The two fluorine atoms, being excellent leaving groups, are positioned to be displaced by a variety of nucleophiles. The powerful electron-withdrawing nitro group at the 5-position further enhances the electrophilicity of the carbon atoms at the 2- and 4-positions, facilitating nucleophilic attack.
This specific isomeric arrangement is particularly valuable in the synthesis of complex heterocyclic structures, which are common scaffolds in many pharmaceutical agents. For instance, the 2,4-difluoro substitution pattern allows for sequential or selective displacement of the fluorine atoms, providing a versatile handle for building molecular complexity.
In contrast, other isomers may exhibit different reactivity profiles. For example, in 2,5-Difluoro-4-nitrobenzoic acid, the nitro group is para to one fluorine and meta to the other, leading to differential activation of the two potential leaving groups.[4]
Experimental Protocols
While direct comparative experimental data is limited in publicly available literature, the following generalized protocols can be adapted to compare the reactivity and properties of this compound and its isomers.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr) Reaction
Objective: To compare the relative reactivity of difluoronitrobenzoic acid isomers in an SNAr reaction with a model nucleophile.
Materials:
-
This compound
-
Isomeric difluoronitrobenzoic acids (e.g., 2,5-Difluoro-4-nitrobenzoic acid)
-
Morpholine (or other suitable nucleophile)
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In separate reaction vessels, dissolve equimolar amounts of each difluoronitrobenzoic acid isomer in DMF.
-
Add an excess of potassium carbonate to each reaction mixture.
-
Add an equimolar amount of morpholine to each reaction vessel simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 80 °C) and monitor the progress of each reaction over time by taking aliquots for HPLC or GC-MS analysis.
-
Analyze the rate of disappearance of the starting material and the formation of the product to determine the relative reactivity of each isomer.
Protocol 2: Determination of Acid Dissociation Constant (pKa)
Objective: To experimentally determine and compare the acidity of the difluoronitrobenzoic acid isomers.
Materials:
-
Difluoronitrobenzoic acid isomers
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh and dissolve a known amount of each isomer in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate each acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pH at the half-equivalence point corresponds to the pKa of the acid.
Visualization of Synthetic Utility
The following diagram illustrates the logical workflow for utilizing this compound in a typical drug discovery process, highlighting its role as a key intermediate.
Caption: Logical workflow for utilizing this compound in drug discovery.
Signaling Pathways and Biological Activity
While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives have been investigated as potent inhibitors of various kinases. For example, derivatives have been synthesized and evaluated as VEGFR-2 kinase inhibitors, a key target in angiogenesis and cancer therapy.[6] The unique substitution pattern of the parent molecule provides a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets.
The general approach for evaluating the biological activity of derivatives synthesized from these isomers is outlined below.
Caption: Experimental workflow for evaluating the biological activity of synthesized derivatives.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. innospk.com [innospk.com]
- 5. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Fluoronitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomers of fluoronitrobenzoic acid are critical building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The precise substitution pattern of the fluorine and nitro groups on the benzoic acid core significantly influences the physicochemical properties and reactivity of these molecules. Consequently, accurate and unambiguous identification of the specific isomer is paramount for ensuring the desired therapeutic efficacy and safety of the final products, as well as the performance of the resulting materials.
This guide provides a comprehensive comparison of various fluoronitrobenzoic acid isomers through the lens of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The distinct electronic environments and steric interactions conferred by the different substitution patterns give rise to unique spectral fingerprints for each isomer, enabling their definitive differentiation.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of a selection of fluoronitrobenzoic acid isomers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electron-withdrawing effects of the nitro and fluoro substituents, as well as their relative positions.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Fluoronitrobenzoic Acid Isomers in DMSO-d₆
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | COOH |
| 2-Fluoro-3-nitrobenzoic acid | - | ~8.15 (t) | ~7.48 (t) | ~8.27 (t) | - | - |
| 2-Fluoro-4-nitrobenzoic acid | - | 8.25 (dd) | - | 8.13 (dd) | 8.06 (dd) | - |
| 2-Fluoro-5-nitrobenzoic acid | - | 7.55-7.65 (m) | 8.40-8.50 (m) | - | 8.65-8.75 (m) | >10 (br s) |
| 4-Fluoro-2-nitrobenzoic acid | 8.00 (d) | 7.85 (t) | - | 7.65 (dd) | - | >10 (br s) |
| 4-Fluoro-3-nitrobenzoic acid | 8.56 (d) | - | - | 8.31 (dd) | 7.71 (t) | >10 (br s) |
Note: Multiplicity is indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), br s (broad singlet). Coupling constants and integration values can be found in the referenced spectra.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Fluoronitrobenzoic Acid Isomers in DMSO-d₆
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 4-Fluoro-2-nitrobenzoic acid | 131.5 | 150.0 (d) | 120.5 (d) | 165.0 (d) | 115.0 (d) | 135.0 | 164.5 |
| 4-Fluoro-3-nitrobenzoic acid | 128.0 | 133.0 | 138.0 | 155.0 (d) | 125.0 (d) | 118.0 (d) | 165.0 |
Note: (d) indicates a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions of the carboxylic acid (O-H and C=O stretches) and nitro group (asymmetric and symmetric N-O stretches) absorptions can provide valuable diagnostic information.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) of Fluoronitrobenzoic Acid Isomers
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | N-O Asymmetric Stretch | N-O Symmetric Stretch | C-F Stretch |
| 2-Fluoro-5-nitrobenzoic acid | ~3100-2500 (broad) | ~1700 | ~1530 | ~1350 | ~1250 |
| 4-Fluoro-2-nitrobenzoic acid | ~3100-2500 (broad) | ~1710 | ~1540 | ~1355 | ~1260 |
| 4-Fluoro-3-nitrobenzoic acid | ~3100-2500 (broad) | ~1705 | ~1535 | ~1350 | ~1240 |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is often unique for each isomer. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
Table 4: Key Mass Spectrometry Fragments (m/z) of Fluoronitrobenzoic Acid Isomers (EI)
| Isomer | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-NO₂]⁺ | [M-COOH]⁺ | Other Characteristic Fragments |
| 2-Fluoro-5-nitrobenzoic acid | 185 | 168 | 139 | 140 | 123, 93 |
| 4-Fluoro-3-nitrobenzoic acid | 185 | 168 | 139 | 140 | 122, 94, 75 |
Note: The relative intensities of the fragment ions are crucial for differentiation and can be found in the corresponding mass spectra.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.
Table 5: UV-Vis Absorption Maxima (λmax) of Fluoronitrobenzoic Acid Isomers
| Isomer | λmax (nm) | Solvent |
| 4-Fluoro-2-nitrobenzoic acid | ~250 | Not specified |
| 4-Fluoro-3-nitrobenzoic acid | ~260 | Not specified |
Note: The λmax and molar absorptivity can be solvent-dependent.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluoronitrobenzoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal resolution.
-
¹H NMR Data Acquisition:
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample is heated to induce vaporization into the ion source.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluoronitrobenzoic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading in the range of 0.1 to 1.0 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of fluoronitrobenzoic acid isomers.
Caption: Workflow for the spectroscopic differentiation of fluoronitrobenzoic acid isomers.
Caption: Relationship between isomeric structure and resulting spectroscopic data.
A Comparative Guide to 2,4-Difluoro-5-nitrobenzoic Acid for Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 2,4-Difluoro-5-nitrobenzoic acid is a key intermediate in the pharmaceutical and agrochemical industries, primarily utilized for its reactive sites that allow for the construction of complex molecular architectures. This guide provides a comprehensive comparison of this compound with its structural isomers and other similar reagents, supported by available data and outlining key experimental protocols.
Overview of this compound
This compound (CAS No. 153775-33-8) is a substituted aromatic carboxylic acid. Its structure, featuring two electron-withdrawing fluorine atoms and a nitro group, makes it a valuable synthon, particularly in nucleophilic aromatic substitution (SNAr) reactions and amide bond formations. A primary application of this and similar compounds is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.
Certificate of Analysis and Product Specifications
A Certificate of Analysis (CoA) provides lot-specific data on the purity and physical properties of a chemical. While a specific CoA for a single batch was not available for this guide, the following table summarizes the typical specifications for this compound and its common alternatives based on data from various suppliers. Researchers should always refer to the CoA provided with their specific batch of material.
| Parameter | This compound | 2-Fluoro-5-nitrobenzoic acid | 4,5-Difluoro-2-nitrobenzoic acid | 2,5-Difluoro-4-nitrobenzoic acid |
| CAS Number | 153775-33-8 | 7304-32-7[1] | 20372-63-8 | 116465-48-6[2] |
| Molecular Formula | C₇H₃F₂NO₄ | C₇H₄FNO₄ | C₇H₃F₂NO₄ | C₇H₃F₂NO₄[2] |
| Molecular Weight | 203.10 g/mol | 185.11 g/mol [1] | 203.10 g/mol | 203.10 g/mol [3] |
| Typical Purity | ≥98% | ≥98%[1] | ≥99% | ≥95-98%[3] |
| Melting Point (°C) | Not consistently reported | 142-144[1] | 165-167 | 147-148[3] |
| Appearance | Solid | White to light yellow crystal powder | White to almost white powder to crystal | White to yellow-brown or gray solid |
Comparative Performance in Key Synthetic Applications
The utility of this compound and its alternatives is best demonstrated through their performance in common synthetic transformations. The location of the fluorine and nitro groups on the benzene ring significantly influences the reactivity of the molecule.
Nucleophilic Aromatic Substitution (SNAr) in Fluoroquinolone Synthesis
A critical application of these compounds is in the synthesis of fluoroquinolone antibiotics like Ciprofloxacin. The core synthesis often involves a nucleophilic aromatic substitution reaction where a piperazine derivative displaces a fluorine atom on the aromatic ring. The rate of this SNAr reaction is highly dependent on the electron-withdrawing power of the substituents on the ring, which stabilize the intermediate Meisenheimer complex.
Experimental Protocols
General Protocol for Amide Coupling
Amide bond formation is a fundamental reaction in drug discovery. The following is a general protocol for the coupling of a substituted benzoic acid with an amine using a common coupling agent like HATU.
Materials:
-
This compound (or alternative) (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine to the solution.
-
Add DIPEA to the reaction mixture.
-
Add HATU portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. While the carboxylic acid itself can be challenging to use directly, its derivatives (e.g., esters or after conversion to a halide) can be employed. The following is a generalized protocol for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide derivative of the fluoronitrobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Logical Comparison of Isomers
The choice between this compound and its isomers often depends on the desired reactivity and the specific synthetic strategy. The relative positions of the functional groups dictate the electronic and steric environment of the molecule.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of pharmaceuticals. Its reactivity, along with that of its isomers, is governed by the interplay of the fluorine and nitro substituents on the aromatic ring. While direct, quantitative comparisons of performance in specific, named reactions are not always readily available, an understanding of fundamental reaction mechanisms such as SNAr and amide coupling can guide the selection of the most appropriate starting material. For any application, researchers should rely on the specific Certificate of Analysis for their starting materials and optimize reaction conditions to achieve the desired outcome.
References
A Comparative Guide to Analytical Standards for 2,4-Difluoro-5-nitrobenzoic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical standards for 2,4-Difluoro-5-nitrobenzoic acid and its derivatives, focusing on purity, available analytical data, and methodologies for their analysis.
Comparison of Commercially Available Analytical Standards
Ensuring the highest purity of analytical standards is critical for the precise quantification and identification of compounds. The following table summarizes the stated purity of this compound and related compounds from various suppliers. It is important to note that while stated purities are a useful guide, independent verification is always recommended.
| Compound | Supplier | CAS Number | Stated Purity (%) |
| This compound | Thermo Scientific | 153775-33-8 | 97 |
| This compound | CymitQuimica | 153775-33-8 | 98 |
| 2-Fluoro-5-nitrobenzoic acid | Sigma-Aldrich | 7304-32-7 | 98 |
| 4,5-Difluoro-2-nitrobenzoic acid | Sigma-Aldrich | 20372-63-8 | 99 |
| 2,5-Difluoro-4-nitrobenzoic acid | BLD Pharm | 116465-48-6 | ≥98.0 |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Curequest Lifescience | 284030-57-5 | 98 |
Experimental Protocols for Analysis
Accurate analysis of this compound and its derivatives relies on robust and well-defined experimental protocols. The following sections detail common analytical techniques used for purity determination and characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A general reversed-phase HPLC method suitable for this compound and its derivatives is described below.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (ACS grade)
-
Reference standard of the analyte
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).
-
A starting gradient could be 5% acetonitrile, increasing to 95% over 20 minutes, to elute a wide range of impurities.
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Prepare sample solutions at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
Data Analysis: The purity of the sample is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. For acidic compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Derivatization (Esterification):
-
React the sample with a suitable esterifying agent (e.g., methanol with an acid catalyst, or a diazomethane solution) to convert the carboxylic acid to its methyl ester.
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatization reagents
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
Data Analysis: Impurities are identified by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the structural confirmation of the main component and the identification of structurally related impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard for qNMR (e.g., maleic acid)
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent.
-
For qNMR, add an accurately weighed amount of a certified internal standard.
NMR Acquisition Parameters:
-
Spectra: ¹H, ¹³C, ¹⁹F NMR
-
Pulse Program: Standard single-pulse experiments
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) should be used for quantitative measurements.
Data Analysis:
-
Structural confirmation is achieved by analyzing chemical shifts, coupling constants, and integration values.
-
In qNMR, the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard of known purity and concentration.
Visualizing Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for HPLC purity analysis and impurity identification by GC-MS.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Identification.
By utilizing these standardized methods and understanding the purity of available analytical standards, researchers can ensure the quality and reliability of their work in the development of new pharmaceuticals and other chemical entities.
A Comparative Study of Leaving Groups in SNAr Reactions of Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Nucleophilic Aromatic Substitution (SNAr) is a vital reaction in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex aryl ethers, amines, and thioethers. The reaction's efficiency is critically dependent on the nature of the leaving group attached to the aromatic ring, especially when the ring is activated by electron-withdrawing groups such as the nitro group (-NO₂) found in nitrobenzoic acids. This guide provides a comparative analysis of common leaving groups in SNAr reactions of nitro-activated aromatic systems, supported by experimental data and detailed protocols.
Leaving Group Reactivity: A Counterintuitive Trend
In contrast to Sₙ2 reactions where the leaving group ability follows the trend I > Br > Cl > F, the reactivity in SₙAr reactions is often inverted. For halogen leaving groups, the typical order of reactivity is F > Cl ≈ Br > I.[1] This "element effect" is attributed to the two-step addition-elimination mechanism of the SₙAr reaction. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2] Highly electronegative atoms, like fluorine, strongly polarize the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3] While fluorine is a poor leaving group in the sense that the C-F bond is strong, the departure of the leaving group is a fast step and does not influence the overall reaction rate as significantly as the formation of the stable intermediate.[2]
Quantitative Comparison of Leaving Group Performance
The following table summarizes the kinetic parameters for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. This system serves as an excellent model for understanding the relative reactivity of leaving groups on nitro-activated aromatic rings, which is directly applicable to nitrobenzoic acid derivatives.
| Leaving Group (L) | Overall Rate Constant (k) at 20°C (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal mol⁻¹K⁻¹) |
| F | 5.4 | 12.8 | -16 |
| NO₂ | 2.5 x 10⁻¹ | 13.5 | -19 |
| Cl | 2.1 x 10⁻⁴ | 17.5 | -20 |
| Br | 1.8 x 10⁻⁴ | 17.2 | -21 |
| I | 6.8 x 10⁻⁵ | 18.0 | -21 |
Data sourced from a study on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.
As the data indicates, the fluoro-substituted compound is significantly more reactive than its chloro, bromo, and iodo counterparts, exhibiting a rate constant several orders of magnitude higher. The nitro group (as nitrite) also demonstrates considerable lability, being more reactive than the heavier halogens in this system.
General Mechanism and Experimental Workflow
The SₙAr reaction proceeds through a well-established two-step mechanism. The following diagrams illustrate this mechanism and a typical experimental workflow.
Experimental Protocols
The following are representative experimental procedures for the SₙAr reaction on methyl nitrobenzoate derivatives.
Protocol 1: Reaction of Methyl 4-fluoro-3-nitrobenzoate with Benzylamine
This protocol details the substitution of a fluoride leaving group with a primary amine.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(benzylamino)-3-nitrobenzoate.
Protocol 2: Reaction of Methyl 2-chloro-4-nitrobenzoate with Piperidine
This protocol outlines the substitution of a chloride leaving group with a secondary amine.
Materials:
-
Methyl 2-chloro-4-nitrobenzoate (1.0 equiv)
-
Piperidine (2.2 equiv)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 2-chloro-4-nitrobenzoate in ethanol in a round-bottom flask.
-
Add piperidine to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.[4]
References
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-5-nitrobenzoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 2,4-Difluoro-5-nitrobenzoic acid are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. As a halogenated nitroaromatic compound, it is classified as hazardous waste and requires stringent disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur within a certified chemical fume hood to minimize inhalation risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and airborne dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves.[3] | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron.[2] | Protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator if not handled in a fume hood. | Required if there is a risk of generating and inhaling dust or aerosols.[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is mandatory to mitigate risks. The primary disposal method for this compound is through a licensed chemical waste disposal company, typically involving controlled incineration with flue gas scrubbing.[1][3][4] Do not discharge this chemical or its containers into sewer systems or the general environment. [1][4][5][6]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Label a dedicated waste container: Use a chemically compatible, sealable container. The label must clearly state "Hazardous Waste: this compound".[2]
-
Segregate Halogenated Waste: Do not mix this compound waste with non-halogenated chemical waste streams.[7][8][9][10] This is crucial as the disposal methods and costs for halogenated and non-halogenated wastes differ significantly.[8][10]
-
Avoid Incompatibles: Store this waste away from strong oxidizing agents and strong acids.[6]
Step 2: Waste Collection and Container Management
-
Transferring Waste: Carefully transfer any unused solid material or solutions containing this compound into the designated hazardous waste container. During transfer, avoid generating dust.[11]
-
Container Sealing: Keep the hazardous waste container securely sealed at all times, except when actively adding waste.[4][7]
-
Storage Location: Store the sealed container in a well-ventilated, designated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.[4][11] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[12]
Step 3: Final Disposal
-
Engage a Professional Service: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) approved waste disposal contractor.[2]
-
Regulatory Compliance: Ensure compliance with all local, regional, and national regulations for hazardous waste disposal.[5][13] Chemical waste generators are responsible for correctly classifying their waste.[13]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Items: Lab materials such as gloves, absorbent pads, and glassware that are contaminated with this compound must also be disposed of as hazardous waste.[12]
-
Empty Containers: Original containers can be triple-rinsed with a suitable solvent.[1][4] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to render it unusable and then offered for recycling, reconditioning, or disposal in a sanitary landfill as appropriate.[1][4]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[11] Remove all sources of ignition.[3][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For solid spills, carefully sweep or use a protected vacuum cleaner to collect the material.[3] Avoid generating dust.[11] For liquid spills, use an inert absorbent material to contain and collect the waste.[8][14]
-
Collect and Dispose: Place all contaminated spill cleanup materials into a labeled, sealed container for disposal as hazardous waste.[3][12]
-
Decontaminate: Clean the affected area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 153775-33-8 Name: 2,4-Difluoro-5-nitrobenzoic acidthis compound [xixisys.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. fishersci.com [fishersci.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,4-Difluoro-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,4-Difluoro-5-nitrobenzoic acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures. By adhering to these protocols, you can minimize risks and build a strong foundation of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Always wear unlined, elbow-length chemical-resistant gloves.[3] Inspect gloves for any signs of degradation or puncture before use.[1][4] After handling, wash and dry hands thoroughly.[1][4] |
| Eyes/Face | Safety glasses with side shields, chemical safety goggles, or a face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] For situations with a high risk of splashing, a face shield worn over goggles is recommended.[3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Options include half-mask or full-face respirators with appropriate cartridges.[3][6] |
| Body | Laboratory coat, chemical-resistant apron, or coveralls | Wear a lab coat to protect street clothing. A chemical-resistant apron provides additional protection against splashes and spills, especially when handling concentrates.[7] For extensive handling, chemical-resistant coveralls are recommended.[8] |
| Feet | Closed-toe shoes | Leather or canvas shoes should not be worn as they can absorb chemicals.[8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in Table 1.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.[1]
-
Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the handling area.
-
Weigh/Measure Chemical: Conduct all weighing and measuring of this compound within a fume hood to prevent inhalation of dust or vapors.
-
Transfer: Carefully transfer the chemical to the reaction vessel, avoiding splashing or creating dust.
-
Decontaminate: After the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of Chemical Waste: Dispose of any excess or waste this compound in a designated, properly labeled hazardous waste container.[1]
-
Dispose of Contaminated PPE: Dispose of single-use gloves and any other heavily contaminated PPE in the designated hazardous waste container.[4]
-
Doff Remaining PPE: Remove the remaining PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[1][4]
Emergency Procedures and Disposal Plan
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures for Exposure to this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2][9] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9] If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[1][2] |
Disposal Plan:
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a suitable, closed, and properly labeled container for disposal.[1][4] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][10] Do not discharge to sewer systems.[1][10]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4] Reusable PPE should be thoroughly decontaminated before reuse.
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before use.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
